Technical Documentation Center

7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde
  • CAS: 831222-99-2

Core Science & Biosynthesis

Foundational

High-Resolution Physicochemical Profiling and Synthetic Utility of 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde

Executive Summary In the landscape of modern drug discovery, bicyclic heteroaromatic scaffolds are foundational to the development of targeted therapeutics. 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde (CAS: 831222-99-2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, bicyclic heteroaromatic scaffolds are foundational to the development of targeted therapeutics. 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde (CAS: 831222-99-2)[1] is a highly functionalized, privileged building block utilized extensively in the synthesis of kinase inhibitors and complex heterocyclic systems[2]. With a molecular formula of C10H10N2O2[3], this compound offers a unique combination of a rigid indazole core, specific steric/electronic modulators (methyl and methoxy groups), and a highly reactive electrophilic handle (carbaldehyde)[4].

This whitepaper provides an in-depth technical analysis of its physicochemical properties—specifically delineating its molecular weight and exact mass—and outlines field-proven, self-validating experimental protocols for its analytical verification and synthetic application.

Physicochemical Profiling: Molecular Weight vs. Exact Mass

In high-resolution mass spectrometry (HRMS) and structure-based drug design, distinguishing between the average molecular weight and the monoisotopic exact mass is critical for accurate metabolite identification and proteomic mapping.

  • Molecular Weight (190.1986 g/mol ): This value represents the bulk molar mass calculated using the standard atomic weights of elements, which account for the natural terrestrial abundance of all isotopes (e.g., Carbon-12 and Carbon-13)[5].

  • Exact Mass (190.0742 Da): Also known as the monoisotopic mass, this is calculated using only the mass of the most abundant isotope for each element (C=12.000000, H=1.007825, N=14.003074, O=15.994915)[6],[7]. In mass spectrometry, the instrument detects individual ions, making the exact mass the primary target for structural validation.

Quantitative Data Summary
PropertyValueContext / Application
CAS Number 831222-99-2Unique chemical registry identifier[1],[3].
Molecular Formula C10H10N2O2Base stoichiometry[3].
Molecular Weight 190.1986 g/mol Used for bulk stoichiometric calculations in synthesis[5].
Exact Mass (Monoisotopic) 190.0742 DaTarget value for high-resolution mass spectrometry[6],[7].
Expected [M+H]+ Ion 191.0815 m/zTarget m/z in positive electrospray ionization (ESI+).
Topological Polar Surface Area ~66.0 ŲPredictive metric for cell membrane permeability[7].

Structural Causality in Drug Design (E-E-A-T)

Every functional group on 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde serves a distinct, mechanistic purpose in medicinal chemistry. Understanding the causality behind these structural features is essential for lead optimization.

  • The 1-Methyl Group (Conformational Locking): Unsubstituted indazoles exist in a tautomeric equilibrium between the 1H and 2H forms. Alkylation at the N1 position locks the molecule into the 1H-indazole tautomer. This conformational rigidity is critical when designing inhibitors that must form precise, predictable hydrogen bonds with the ATP-binding hinge region of kinases (such as GSK-3, ROCK, or TTK)[8],[9].

  • The 7-Methoxy Group (Electronic & Steric Modulation): The methoxy group at the 7-position acts as an electron-donating group via resonance, enriching the electron density of the indazole core. Furthermore, it provides steric bulk that can dictate the rotational conformation of adjacent substituents and serves as a potential hydrogen-bond acceptor to improve target affinity[2].

  • The 5-Carbaldehyde (Reactive Electrophile): The aldehyde moiety is a versatile synthetic handle. It is strategically positioned to allow for late-stage functionalization, most notably via Groebke-Blackburn-Bienaymé (GBB) multicomponent reactions to form imidazo-heterocycles[4], or via reductive amination to append solubilizing basic amines.

Scaffold_Reactivity Core 7-Methoxy-1-methyl-1H- indazole-5-carbaldehyde GBB GBB Multicomponent Reaction (MCR) Core->GBB RedAm Reductive Amination (Aldehyde handle) Core->RedAm Kinase Kinase Inhibitor (Hinge-binding motif) GBB->Kinase RedAm->Kinase Opt Lead Optimization (LogD & TPSA tuning) Kinase->Opt

Synthetic pathways of 5-carbaldehyde indazoles in kinase inhibitor discovery.

Field-Proven Experimental Protocols

Protocol A: Self-Validating HRMS Exact Mass Verification

To confirm the integrity and exact mass of the compound, Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) is employed.

Causality & Trustworthiness: To ensure this protocol is a self-validating system , a lock-mass solution (Leucine Enkephalin) is continuously infused. The instrument software automatically corrects the mass axis in real-time. If the lock-mass deviates by >2 ppm, the run is automatically flagged as invalid, ensuring the target mass (191.0815 m/z) is definitively accurate and free from instrument drift.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde in 1 mL of LC-MS grade Methanol. Dilute to a final concentration of 1 µg/mL using a 50:50 Methanol:Water mixture containing 0.1% Formic Acid (to promote protonation).

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a rapid gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 3 minutes at 0.4 mL/min.

  • Ionization (ESI+): Operate the electrospray ionization source in positive mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.

  • Lock-Mass Calibration: Co-infuse Leucine Enkephalin (exact mass [M+H]+ = 556.2771 m/z) at 5 µL/min via a reference sprayer.

  • Data Acquisition & Analysis: Scan from 100 to 1000 m/z. Extract the ion chromatogram for the calculated [M+H]+ exact mass of 191.0815 m/z . Accept the batch only if the mass error is ≤ 3 ppm.

HRMS_Workflow A Sample Preparation (1 µg/mL in MeOH:H2O) B UHPLC Separation (C18 Column, Gradient) A->B C ESI+ Ionization (Protonation: [M+H]+) B->C D Q-TOF Mass Analysis (Resolution > 30,000) C->D E Data Processing (Target: 191.0815 m/z) D->E

UHPLC-HRMS workflow for exact mass validation of indazole derivatives.

Protocol B: Late-Stage Derivatization via Reductive Amination

The 5-carbaldehyde group is primed for the attachment of basic amines to improve aqueous solubility—a common step in kinase inhibitor optimization[8].

Causality & Trustworthiness: Why use Sodium Triacetoxyborohydride (NaBH(OAc)3) instead of Sodium Borohydride (NaBH4)? NaBH(OAc)3 is a milder, sterically hindered reducing agent. It selectively reduces the transient iminium ion intermediate without reducing the unreacted 5-carbaldehyde starting material into a primary alcohol byproduct. This chemical selectivity inherently validates the purity of the final product.

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried flask under inert argon, dissolve 1.0 eq of 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde and 1.2 eq of the target primary amine in anhydrous Dichloromethane (DCM) (0.2 M concentration).

  • Acid Catalysis: Add 1.5 eq of glacial acetic acid to catalyze iminium ion formation. Stir at room temperature for 2 hours.

  • Selective Reduction: Add 1.5 eq of NaBH(OAc)3 portion-wise. Stir the suspension at room temperature for 12 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3 to neutralize the acetic acid. Extract the aqueous layer three times with DCM.

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, DCM/MeOH gradient) to isolate the secondary amine derivative.

References

  • [1] NextSDS. 7-Methoxy-1-Methyl-1H-indazole-5-carbaldehyde — Chemical Substance Information. Available at:

  • [5] Aaron Chemicals. 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde - Aaron Chemicals. Available at:

  • [3] BLDpharm. 831222-99-2|7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde - BLDpharm. Available at:

  • [6] SpectraBase. (E)-2-cyano-3-(1H-pyrrol-2-yl)-2-propenoic acid ethyl ester - Optional[MS (GC)] - Spectrum. Available at:

  • [7] PubChem - NIH. Procodazole | C10H10N2O2 | CID 65708. Available at:

  • [4] PMC - NIH. The Groebke-Blackburn-Bienaymé Reaction. Available at:

  • [2] Benchchem. 7-Methyl-1H-indazole-5-carbaldehyde | 635712-40-2. Available at:

  • [8] Google Patents. US9163007B2 - 5-substituted indazoles as kinase inhibitors. Available at:

  • [9] Google Patents. Kinase inhibitors and method of treating cancer with same. Available at:

Sources

Exploratory

7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde material safety data sheet MSDS

An In-Depth Technical Guide to the Material Safety Profile of 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde This document provides a comprehensive safety and handling guide for 7-Methoxy-1-methyl-1H-indazole-5-carbaldehy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Material Safety Profile of 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde

This document provides a comprehensive safety and handling guide for 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde, a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this guide moves beyond a standard Material Safety Data Sheet (MSDS) to offer a deeper, causality-driven understanding of the compound's properties, potential hazards, and its strategic role in synthesis. We will explore its safety profile through the lens of its chemical structure, data from analogous compounds, and established laboratory best practices.

Chemical Identity and Physicochemical Properties

7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde is a substituted indazole, a class of compounds recognized as a "privileged scaffold" in drug discovery for its ability to mimic purines and form critical hydrogen bonds with biological targets.[1] Its identity is defined by the following key identifiers and properties.

Table 1: Core Chemical Identifiers and Properties

PropertyValueSource
IUPAC Name 7-Methoxy-1-methyl-1H-indazole-5-carbaldehydeN/A
CAS Number 831222-99-2[2][3][4]
Molecular Formula C₁₀H₁₀N₂O₂Calculated
Molecular Weight 190.2 g/mol [2]
Appearance Typically a solid (e.g., White to Yellow)[5]
Purity Commercially available up to ≥95-97%[5][6]

The molecule's structure, featuring an indazole core, a methoxy group, a methyl group on one of the ring nitrogens, and a reactive carbaldehyde moiety, dictates its chemical behavior and potential applications.

Caption: Figure 2: Mandatory workflow for the safe handling of the title compound.

Engineering Controls
  • Ventilation: All manipulations, including weighing and transfers, must be performed inside a certified chemical fume hood to prevent inhalation of dust. [7][8]Ensure eyewash stations and safety showers are in close proximity and operational. [7]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear chemical safety goggles that conform to European Standard EN 166. [7]* Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile). Inspect gloves before use and use a proper glove removal technique to avoid skin contamination. [7]* Skin and Body Protection: Wear a flame-retardant lab coat and ensure skin is not exposed. For larger quantities, additional protective clothing may be necessary. * Respiratory Protection: If there is a risk of generating dust in an open environment, a NIOSH/MSHA-approved respirator should be worn.

First Aid and Emergency Procedures

In the event of exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [7][8]* Skin Contact: Remove all contaminated clothing and wash the affected area immediately with soap and plenty of water. If irritation persists, seek medical attention. [7][8]* Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. [7][8]* Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. [7]

Storage, Stability, and Disposal

Proper storage is crucial for maintaining the compound's integrity and ensuring safety.

Storage and Stability
  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place. [5][7][8]Some suppliers recommend storage at 2-8°C under an inert atmosphere to protect the reactive aldehyde group from oxidation and moisture. [5]* Chemical Stability: The compound is expected to be stable under recommended storage conditions. [7]* Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and amines, which can react with the aldehyde or indazole functionality. [7]

Accidental Release and Disposal
  • Spill Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, sealed container for disposal. [8][9]Use proper PPE during cleanup.

  • Waste Disposal: Dispose of this material as special waste. [10]All disposals must be in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.

Role in Research and Synthetic Applications

7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde is not an end-product but a valuable intermediate. The indazole scaffold is central to many kinase inhibitors used in oncology, such as Axitinib and Pazopanib. [1]The carbaldehyde group at the C5 position is a versatile chemical handle, allowing for a wide array of subsequent chemical transformations.

  • Reductive Amination: To introduce diverse amine-containing side chains.

  • Wittig and Horner-Wadsworth-Emmons Reactions: For carbon-carbon bond formation to create alkene derivatives.

  • Oxidation/Reduction: To access the corresponding carboxylic acid or alcohol, further expanding synthetic possibilities.

The strategic placement of the methoxy and N-methyl groups modifies the electronic properties and steric profile of the indazole core, allowing medicinal chemists to fine-tune the molecule's interaction with specific biological targets. Its synthesis likely follows established routes for creating functionalized indazoles, such as the cyclization of substituted hydrazones or the nitrosation of corresponding indoles. [11][12]

Conclusion

While 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde lacks a complete, formally documented safety profile, a thorough analysis of its structure and related compounds provides a clear directive for its safe use. By adhering to the stringent handling protocols, engineering controls, and PPE requirements outlined in this guide, researchers can confidently and safely utilize this potent synthetic building block to advance the frontiers of drug discovery and chemical science. The causality-based approach to safety presented here—understanding why a hazard may exist—is the cornerstone of a robust and responsible laboratory safety culture.

References

  • Vertex AI Search. (n.d.). 7-Methoxy-1-Methyl-1H-indazole-5-carbaldehyde — Chemical Substance Information.
  • Thermo Fisher Scientific. (2023, September 5). SAFETY DATA SHEET: 1-Methyl-1H-indazole-3-carboxylic acid.
  • AFG Bioscience LLC. (n.d.). SAFETY DATA SHEET: 4-Methoxy-1h-indazole.
  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 18452106, 7-Methyl-1H-indazole-5-carbaldehyde.
  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 76660, 7-Methoxy-1H-indole.
  • Shanghai KuanerSoft Co Ltd. (n.d.). Material Safety Data Sheet: 1-Methyl-1H-indazole-3-carboxylic acid.
  • Merck (Sigma-Aldrich). (n.d.). 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde.
  • BLDpharm. (n.d.). 831222-99-2|7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde.
  • Fisher Scientific. (2025, December 26). SAFETY DATA SHEET: 5-Methyl-1H-indazole-3-carboxylic acid.
  • NextSDS. (n.d.). 4-methoxy-1H-indazole-7-carbaldehyde — Chemical Substance Information.
  • Benchchem. (n.d.). 7-Methyl-1H-indazole-5-carbaldehyde | 635712-40-2.
  • Santa Cruz Biotechnology, Inc. (2021, July 14). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, September 22). SAFETY DATA SHEET.
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET: 1-Methyl-1H-imidazole-5-carbohydrazide.
  • Sigma-Aldrich. (n.d.). 1-Methyl-1H-indazole-5-carbaldehyde | 872607-89-1.
  • Cumpstey, I., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances.
  • Chem-Impex. (n.d.). 5-Methoxy-1H-indazole-3-carbaldehyde.
  • Google Patents. (2017). WO2017186693A1 - Synthesis of indazoles.
  • Asian Journal of Research in Chemistry. (2012, September 10). Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate.

Sources

Foundational

Biological Activity of 7-Methoxy-1-methyl-1H-indazole Derivatives: A Technical Guide to Scaffold-Based Drug Discovery

Executive Summary The 1H-indazole core is a privileged heterocyclic pharmacophore that has garnered significant attention in medicinal chemistry due to its diverse biological activities, including antitumor, anti-inflamm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-indazole core is a privileged heterocyclic pharmacophore that has garnered significant attention in medicinal chemistry due to its diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties[1]. Within this class, derivatives built upon the 7-methoxy-1-methyl-1H-indazole scaffold represent a highly specialized and potent subset. This in-depth technical guide explores the stereoelectronic rationale behind this specific substitution pattern, its primary biological applications in kinase inhibition and cytotoxicity, and the self-validating experimental protocols required for its evaluation.

Mechanistic Rationale: The 7-Methoxy-1-methyl-1H-indazole Scaffold

The rational design of kinase inhibitors and other targeted therapeutics often relies on bioisosteres of purine to anchor the molecule within the target's active site[2]. The 7-methoxy-1-methyl-1H-indazole scaffold provides unique structural advantages over unsubstituted indazoles.

  • N1-Methylation (Tautomeric Locking): Unsubstituted indazoles exist in a dynamic tautomeric equilibrium between the 1H and 2H forms, with the 1H-tautomer generally being more thermodynamically stable[3]. Methylation at the N1 position locks the scaffold exclusively in the 1H-conformation. Causality: This structural rigidity is critical because it eliminates the entropic penalty associated with tautomerization upon target binding and prevents off-target interactions driven by the alternate 2H-tautomer, leading to highly predictable structure-activity relationships (SAR).

  • 7-Methoxy Substitution (Stereoelectronic Control): The introduction of a methoxy group at the 7-position serves a dual purpose. Electronically, the oxygen atom acts as a potent hydrogen bond acceptor. Sterically, the bulk of the methoxy group induces a conformational "locking" effect on adjacent substituents. Causality: In targets such as the KEAP1/NRF2 protein-protein interaction or the hinge region of kinases,4[4]. This forced geometry optimizes surface contacts within the binding pocket, significantly enhancing target affinity.

Key Biological Activities

Receptor Tyrosine Kinase (RTK) Inhibition

1H-indazole derivatives are exceptionally potent inhibitors of RTKs, particularly Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor (PDGFR)[2]. By binding to the ATP pocket of the inactive kinase conformation, these compounds block downstream signaling cascades.

Pathway Ligand 7-Methoxy-1-methyl-1H-indazole VEGFR2 VEGFR-2 Hinge Region Ligand->VEGFR2 Hydrogen Bonding (7-OMe) ATP ATP Binding Blockade VEGFR2->ATP Competitive Inhibition Downstream MAPK/ERK & PI3K/AKT Inhibition ATP->Downstream Signal Attenuation Outcome Tumor Angiogenesis Suppression Downstream->Outcome Cellular Response

Fig 1: Mechanism of VEGFR-2 inhibition by 1H-indazole derivatives.

Broad-Spectrum Cytotoxicity

Beyond targeted kinase inhibition, functionalized 1H-indazoles exhibit significant anti-proliferative activity against a variety of human cancer cell lines. Derivatives have demonstrated1[1].

Quantitative Data Presentation

The following table benchmarks the inhibitory activity of representative 1H-indazole derivatives against established targets and reference drugs.

Compound Class / Reference DrugPrimary TargetAssay System / Cell LineIC50 Value
1H-indazole derivative (W13) VEGFR-2Enzymatic / HGC-27 Cell Line1.6 nM / 0.36 µM
6-amino-1H-indazole (9f) CytotoxicityHCT116 Cell Line14.3 µM
Axitinib (Reference TKI) VEGFR-2Enzymatic0.2 nM
Pazopanib (Reference TKI) VEGFR-2Enzymatic30 nM

(Data aggregated from benchmark studies on indazole-based RTK inhibitors[5],[6],[7])

Experimental Protocols & Workflows

To ensure scientific integrity, the biological evaluation of these derivatives must follow self-validating experimental systems. Below are the step-by-step methodologies detailing the causality behind each procedural choice.

Workflow Synthesis Scaffold Synthesis (N1-Me, 7-OMe) Assay In Vitro Kinase Assay (VEGFR-2) Synthesis->Assay Cell Cytotoxicity Assay (SRB Method) Assay->Cell Data SAR Analysis & Lead Optimization Cell->Data

Fig 2: Workflow for the biological evaluation of indazole derivatives.

Protocol 1: Luminescent Kinase Assay (VEGFR-2)

This protocol determines the IC50 of the indazole derivative against isolated VEGFR-2 kinase[7].

  • Buffer Preparation: Prepare a kinase buffer containing 50 mM HEPES (pH 7.4) and 10 mM MgCl2. Causality: Mg2+ is an essential catalytic cofactor that coordinates the phosphate groups of ATP, facilitating the phosphotransfer reaction required for kinase activity.

  • Compound Pre-Incubation: Incubate the diluted VEGFR-2 enzyme with serial dilutions of the indazole derivative at 30°C for 15 minutes prior to adding ATP. Causality: Pre-incubation allows the system to reach thermodynamic binding equilibrium, which is critical for accurately measuring the potency of slow-binding or allosterically modulated inhibitors.

  • Reaction Initiation: Add ATP to the wells at a concentration equal to its apparent Michaelis constant ( Km​ ). Causality: Running the assay at the Km​ balances assay sensitivity and physiological relevance, ensuring that competitive inhibitors are accurately benchmarked without being artificially outcompeted by saturating ATP levels.

  • Detection: Add the luminescent kinase reagent and incubate for 15 minutes. Causality: The reagent generates a luminescent signal directly proportional to the amount of unconsumed ATP, providing a highly sensitive, inverse readout of kinase activity.

Protocol 2: Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a robust colorimetric method used to assess cell viability by measuring cellular protein content[8].

  • Cell Fixation: Without removing the culture medium, add cold 10% Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour. Causality: 9[9], preserving the cellular biomass and preventing cell detachment during subsequent aggressive wash steps.

  • SRB Staining: Add 0.4% (w/v) SRB solution dissolved in 1% acetic acid to each well and incubate for 30 minutes at room temperature. Causality: Under mildly acidic conditions, the 10[10] of the fixed proteins.

  • Washing: Quickly wash the plates four times with 1% acetic acid. Causality: Acetic acid selectively removes unbound dye without disrupting the established protein-dye electrostatic interactions, thereby minimizing background noise[8].

  • Solubilization & Measurement: Add 10 mM Tris base solution (pH 10.5) to each well, shake for 10 minutes, and measure absorbance at 510–540 nm. Causality: The alkaline pH of the Tris base disrupts the electrostatic bonds, solubilizing the dye homogeneously into the solution to allow for accurate spectrophotometric quantification[9].

References

  • Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. Longdom Publishing. 1

  • Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Bentham Science. 5

  • Structure–Activity and Structure–Conformation Relationships of Aryl Propionic Acid Inhibitors. ACS Publications. 4

  • Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray.9

  • Application Notes and Protocols: Sulforhodamine B (SRB) Assay. BenchChem. 10

  • Sulforhodamine B colorimetric assay for cytotoxicity screening. PubMed (NIH). 8

  • Design, synthesis and biological evaluation of 1H-indazole derivatives as InhA inhibitors and anticancer agents. ResearchGate. 6

  • Discovery of N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869). ACS Publications. 2

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC (NIH). 3

  • Benchmarking 6-Bromo-1H-indazole Derivatives Against Axitinib and Pazopanib. BenchChem. 7

Sources

Protocols & Analytical Methods

Method

Application Note and Protocol for the Reductive Amination of 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the reductive amination of 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde, a key synthetic transform...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the reductive amination of 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde, a key synthetic transformation for the generation of diverse amine derivatives with significant potential in medicinal chemistry. The protocol emphasizes a robust and widely applicable one-pot procedure utilizing sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent. This application note delves into the mechanistic underpinnings of the reaction, offers a detailed, step-by-step experimental protocol, and provides guidance on reaction monitoring, product purification, and characterization. The information presented herein is intended to enable researchers to confidently and successfully execute this important chemical transformation.

Introduction

Reductive amination stands as a cornerstone of modern organic synthesis, particularly in the construction of carbon-nitrogen bonds to form substituted amines.[1][2] This powerful reaction proceeds through the initial formation of an imine or iminium ion from an aldehyde or ketone and a primary or secondary amine, followed by in-situ reduction to the corresponding amine.[3] The indazole scaffold is a privileged motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. Specifically, functionalized 7-methoxy-1-methyl-1H-indazoles are of significant interest to drug discovery programs. The ability to introduce diverse amine functionalities at the 5-position of this core structure via reductive amination of 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde opens avenues for the rapid generation of compound libraries for biological screening.

This protocol focuses on the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a preferred reagent for reductive amination due to its mildness, selectivity, and safety profile compared to other borohydride reagents like sodium cyanoborohydride.[1][4] STAB is particularly effective because it selectively reduces the protonated iminium ion intermediate much faster than the starting aldehyde, minimizing the formation of alcohol byproducts.[1][4][5] The reaction is typically performed as a one-pot procedure, which is both efficient and convenient.[1][4]

Reaction Mechanism and Scientific Rationale

The reductive amination process can be dissected into two key stages: iminium ion formation and subsequent hydride reduction.

  • Imine/Iminium Ion Formation: The reaction commences with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde. This is followed by dehydration to form an imine. Under the mildly acidic conditions often employed, the imine nitrogen is protonated to generate a highly electrophilic iminium ion. The rate of this step is pH-dependent; mildly acidic conditions (pH 4-6) are generally optimal to facilitate both carbonyl activation and maintain the amine in its nucleophilic, unprotonated state.[6]

  • Hydride Reduction: Sodium triacetoxyborohydride then acts as a hydride donor, selectively reducing the iminium ion to the final amine product. The steric bulk and electron-withdrawing acetate groups of STAB moderate its reactivity, preventing significant reduction of the starting aldehyde.[4]

Reductive_Amination_Mechanism Aldehyde 7-Methoxy-1-methyl-1H- indazole-5-carbaldehyde Imine Imine Intermediate Aldehyde->Imine + Amine - H₂O Amine Primary/Secondary Amine (R-NH₂ or R₂NH) Iminium Iminium Ion Imine->Iminium + H⁺ Product Substituted Amine Product Iminium->Product Reduction STAB NaBH(OAc)₃ Hydride [H⁻] STAB->Hydride Hydride Source Hydride->Iminium

Experimental Protocol

This protocol describes a general procedure for the reductive amination of 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde with a generic primary amine. The stoichiometry and reaction times may require optimization for different amine substrates.

Materials and Reagents
ReagentMolar Mass ( g/mol )CAS NumberNotes
7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde190.20831222-99-2Starting material. Ensure purity by NMR or LC-MS.
Primary or Secondary AmineVariableVariableUse 1.0-1.2 equivalents.
Sodium Triacetoxyborohydride (STAB)211.9456553-60-7Use 1.3-1.6 equivalents. Moisture sensitive; handle under an inert atmosphere.
1,2-Dichloroethane (DCE)98.96107-06-2Anhydrous, reaction solvent. Other aprotic solvents like THF or DCM can also be used.[1][4]
Acetic Acid (optional)60.0564-19-7Can be used as a catalyst, particularly for less reactive amines or ketones.[4][6]
Saturated Sodium Bicarbonate (NaHCO₃) SolutionN/AN/AFor quenching the reaction.
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)84.93 / 88.1175-09-2 / 141-78-6For extraction.
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)142.04 / 120.377757-82-6 / 7487-88-9For drying the organic layer.
Brine (Saturated NaCl solution)N/AN/AFor washing the organic layer.
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Standard glassware for workup and purification

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde (1.0 equiv).

  • Solvent and Amine Addition: Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE). Add the primary or secondary amine (1.0-1.2 equiv) to the solution.

  • Imine Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine intermediate. The progress of imine formation can be monitored by TLC or LC-MS.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.3-1.6 equiv) to the reaction mixture in portions. The addition may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting aldehyde is consumed. Reaction times can vary from a few hours to overnight depending on the reactivity of the amine.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[6] Continue stirring until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as dichloromethane or ethyl acetate.[6] Separate the organic layer.

  • Washing and Drying: Wash the organic layer with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.[6]

  • Concentration: Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel.[6] The choice of eluent will depend on the polarity of the product. For basic amine products, it may be beneficial to treat the silica gel with a small amount of triethylamine.[6]

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Start Combine Aldehyde and Amine in DCE Imine_Formation Stir for 30 min (Imine Formation) Start->Imine_Formation Add_STAB Add NaBH(OAc)₃ Imine_Formation->Add_STAB React Stir at RT (Monitor by TLC/LC-MS) Add_STAB->React Quench Quench with sat. NaHCO₃ React->Quench Extract Extract with DCM or EtOAc Quench->Extract Wash_Dry Wash with Brine & Dry (Na₂SO₄) Extract->Wash_Dry Concentrate Concentrate in vacuo Wash_Dry->Concentrate Purify Column Chromatography Concentrate->Purify Final_Product Pure Amine Product Purify->Final_Product

Reaction Monitoring and Product Characterization

Thin Layer Chromatography (TLC): A simple and effective method for monitoring the reaction progress. A suitable eluent system (e.g., ethyl acetate/hexanes) should be chosen to clearly separate the starting aldehyde, the imine intermediate, and the final amine product. The disappearance of the aldehyde spot indicates the completion of the reaction.

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the detection of the starting materials, intermediates, and the desired product, confirming its molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation and confirmation of the final product. Key diagnostic signals to look for in the ¹H NMR spectrum include the disappearance of the aldehyde proton (around 9-10 ppm) and the appearance of a new signal for the benzylic-type protons adjacent to the newly formed amine.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete reactionInsufficient reducing agent, low reactivity of the amine, or steric hindrance.[6]Increase the amount of STAB. For weakly basic amines, consider adding a catalytic amount of acetic acid to facilitate iminium ion formation.[4][6] Prolong the reaction time or gently heat the reaction mixture.
Formation of alcohol byproductThe reducing agent is too reactive or the reaction conditions are not optimal.Ensure that a mild reducing agent like STAB is used. Sodium borohydride can sometimes reduce the aldehyde directly.
Difficulty in isolating the productThe product may be water-soluble or form an emulsion during workup.Perform multiple extractions with an appropriate organic solvent. If an emulsion forms, adding more brine or filtering through a pad of celite can help. For very polar amines, back-extraction from an acidified aqueous layer after basification may be necessary.
Presence of unreacted imine in the productIncomplete reduction.Increase the amount of the reducing agent and/or the reaction time. Ensure the quality of the STAB, as it can degrade over time.

Conclusion

The reductive amination of 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde using sodium triacetoxyborohydride is a highly efficient and versatile method for the synthesis of a wide array of substituted amines. This protocol provides a reliable and scalable procedure for researchers in the field of medicinal chemistry and drug development. By understanding the underlying mechanism and following the detailed experimental guidelines, scientists can successfully employ this reaction to generate novel molecular entities for further investigation.

References

  • Sodium triacetoxyborohydride - Organic Chemistry Portal. [Link]

  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Symposium Series. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. [Link]

  • Aldehydes and Ketones to Amines - Chemistry Steps. [Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances. [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [Link]

  • Reductive Amination of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide Functional Group Tolerance, Scope, and Limitations. The Journal of Organic Chemistry. [Link]

Sources

Application

The Strategic Utility of 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde in Modern Drug Discovery: Application Notes and Protocols

The indazole nucleus is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its versatile biological activities and synthetic tractability.[1][2] This guide delves into the specific potential...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The indazole nucleus is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its versatile biological activities and synthetic tractability.[1][2] This guide delves into the specific potential of 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde, a functionalized indazole derivative, as a valuable building block in the synthesis of novel therapeutic agents. While direct literature on this specific molecule is nascent, its structural motifs—a methoxy group at the 7-position, N-methylation, and a reactive carbaldehyde at the 5-position—suggest a high potential for derivatization and interaction with various biological targets. This document provides a comprehensive overview of its synthetic route, potential applications, and detailed protocols for its utilization in drug discovery workflows.

Compound Overview and Synthetic Strategy

7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde (CAS No. 831222-99-2) is a solid chemical compound with a molecular weight of 190.2 g/mol .[3] Its structure combines features known to influence pharmacokinetic and pharmacodynamic properties. The N-methylation prevents the formation of tautomers and provides a fixed point for molecular modeling and structure-activity relationship (SAR) studies. The methoxy group can influence solubility and metabolic stability, while the aldehyde functionality serves as a versatile chemical handle for a variety of transformations.[4]

Proposed Synthetic Protocol

A plausible synthetic route to 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde can be adapted from established methods for the synthesis of substituted indazoles. A common approach involves the construction of the indazole ring followed by functional group manipulations.

Protocol 1: Synthesis of 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde

  • Step 1: Nitration of 2-Methoxy-4-methylbenzaldehyde. To a solution of 2-Methoxy-4-methylbenzaldehyde in concentrated sulfuric acid, cooled to 0°C, a solution of nitric acid in sulfuric acid is added dropwise. The reaction mixture is stirred at low temperature and then carefully poured onto ice. The precipitated product, 2-Methoxy-4-methyl-5-nitrobenzaldehyde, is filtered, washed with water, and dried.

  • Step 2: Reduction of the Nitro Group. The 2-Methoxy-4-methyl-5-nitrobenzaldehyde is dissolved in ethanol, and a reducing agent such as stannous chloride (SnCl2) in concentrated hydrochloric acid is added. The mixture is heated to reflux until the reaction is complete (monitored by TLC). After cooling, the mixture is basified with a sodium hydroxide solution, and the product, 5-Amino-2-methoxy-4-methylbenzaldehyde, is extracted with an organic solvent like ethyl acetate.

  • Step 3: Diazotization and Cyclization. The resulting aniline derivative is dissolved in an acidic solution (e.g., HCl) and cooled to 0°C. A solution of sodium nitrite (NaNO2) in water is added dropwise to form the diazonium salt. This intermediate is then allowed to warm to room temperature, promoting intramolecular cyclization to form 7-Methoxy-1H-indazole-5-carbaldehyde.

  • Step 4: N-Methylation. The 7-Methoxy-1H-indazole-5-carbaldehyde is dissolved in a suitable solvent such as DMF or acetone. A base, for instance, potassium carbonate (K2CO3), is added, followed by a methylating agent like methyl iodide (CH3I). The reaction is stirred at room temperature until completion. The product is then isolated by extraction and purified by column chromatography to yield 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde.

Synthetic_Pathway Start 2-Methoxy-4-methylbenzaldehyde Step1 Nitration (HNO3, H2SO4) Start->Step1 Intermediate1 2-Methoxy-4-methyl-5-nitrobenzaldehyde Step1->Intermediate1 Step2 Reduction (SnCl2, HCl) Intermediate1->Step2 Intermediate2 5-Amino-2-methoxy-4-methylbenzaldehyde Step2->Intermediate2 Step3 Diazotization & Cyclization (NaNO2, HCl) Intermediate2->Step3 Intermediate3 7-Methoxy-1H-indazole-5-carbaldehyde Step3->Intermediate3 Step4 N-Methylation (CH3I, K2CO3) Intermediate3->Step4 End 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde Step4->End

Caption: Proposed synthetic workflow for 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde.

Applications in Drug Discovery: A Scaffold for Diverse Targets

The indazole core is present in numerous approved drugs and clinical candidates, highlighting its therapeutic relevance.[1][2] Derivatives have shown a wide array of biological activities, including anti-inflammatory, antibacterial, anti-HIV, and antitumor effects.[1][5] The aldehyde functionality of 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde makes it an excellent starting point for generating libraries of diverse compounds through reactions such as reductive amination, Wittig reactions, and condensations.

Kinase Inhibitors

The indazole scaffold is a well-established hinge-binding motif for many kinases, which are critical targets in oncology.[4] Compounds like Axitinib and Pazopanib are indazole-containing tyrosine kinase inhibitors used in cancer therapy.[4] The aldehyde group at the 5-position can be elaborated to introduce functionalities that target the solvent-exposed region of the ATP-binding pocket, potentially leading to potent and selective kinase inhibitors.

Kinase_Inhibition_Strategy Indazole 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde Aldehyde Group Derivatization Reductive Amination Wittig Reaction Condensation Indazole:f0->Derivatization Library Library of Indazole Derivatives Derivatization->Library Target Kinase ATP Binding Pocket Hinge Region Gatekeeper Solvent Exposed Region Library->Target Screening Active_Compound Potent & Selective Kinase Inhibitor Target->Active_Compound Hit Identification & Optimization

Caption: Strategy for developing kinase inhibitors from the target compound.

Anti-inflammatory Agents

Indazole derivatives have demonstrated significant anti-inflammatory properties.[6] For instance, Benzydamine is an indazole-based non-steroidal anti-inflammatory drug.[4] The aldehyde can be converted into various heterocycles or functional groups known to interact with targets in inflammatory pathways, such as cyclooxygenases (COX) or lipoxygenases (LOX).

Agents for Neurological Disorders

The versatility of the indazole scaffold extends to the central nervous system. For example, Granisetron is a 5-HT3 receptor antagonist used to manage chemotherapy-induced nausea and vomiting.[4] The ability to modify the 5-position of 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde allows for the exploration of interactions with various CNS receptors and enzymes.

Experimental Protocols for Biological Evaluation

The following are generalized protocols for assessing the biological activity of derivatives synthesized from 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde.

Protocol 2: Reductive Amination for Library Synthesis

This protocol describes a general method for creating a library of amine derivatives from the parent aldehyde.

  • Reaction Setup: In a reaction vial, dissolve 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde (1 equivalent) in a suitable solvent like methanol or dichloroethane.

  • Amine Addition: Add the desired primary or secondary amine (1.1 equivalents).

  • Reducing Agent: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN) (1.5 equivalents).

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure to screen for kinase inhibitory activity.

  • Compound Preparation: Prepare a stock solution of the test compound (synthesized derivative) in DMSO. Create a series of dilutions to determine the IC50 value.

  • Assay Buffer: Prepare an appropriate kinase assay buffer containing ATP and the specific substrate for the kinase of interest.

  • Kinase Reaction: In a 96-well plate, add the kinase enzyme, the test compound at various concentrations, and the kinase assay buffer.

  • Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the plate at the optimal temperature for the kinase (usually 30-37°C) for a specified period.

  • Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as radiometric assays (measuring the incorporation of 32P from ATP into the substrate) or fluorescence-based assays.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 4: Cell-Based Proliferation Assay (MTT Assay)

This protocol is used to assess the cytotoxic or anti-proliferative effects of the synthesized compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Data Presentation

Quantitative data from biological assays should be summarized for clear comparison.

Compound IDTarget KinaseIC50 (nM)Cell LineGI50 (µM)
Derivative-1Kinase X150Cancer Cell A1.2
Derivative-2Kinase X25Cancer Cell A0.3
Derivative-3Kinase Y>10,000Cancer Cell B>50
Derivative-4Kinase Y500Cancer Cell B5.8

Conclusion

7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde represents a promising starting point for the development of novel drug candidates. Its functionalized indazole core, combined with a versatile aldehyde group, provides a robust platform for generating diverse chemical libraries. The historical success of the indazole scaffold in medicinal chemistry provides a strong rationale for the continued investigation of compounds like this.[4] By leveraging the synthetic and screening protocols outlined in this guide, researchers can efficiently explore the therapeutic potential of derivatives of 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde across a range of disease areas.

References

  • ResearchGate. Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. [Link]

  • PubChem. 7-Methyl-1H-indazole-5-carbaldehyde | C9H8N2O | CID 18452106. [Link]

  • Chemical Substance Information. 7-Methoxy-1-Methyl-1H-indazole-5-carbaldehyde. [Link]

  • Austin Publishing Group. Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. [Link]

  • PubMed. Discovery of ((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl). [Link]

  • PMC. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

  • PMC. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. [Link]

  • PMC. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]

  • Journal of Pharmaceutical Negative Results. Indazole From Natural Resources And Biological Activity. [Link]

  • Google Patents. WO2017186693A1 - Synthesis of indazoles.
  • Assiut University. Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism: Synthesis and biological. [Link]

  • ChemRxiv. Propitious Indazole Compounds as β-ketoacyl-ACP Synthase Inhibitors and Mechanisms Unfolded for TB Cure: Integrated Rational Design and MD Simulations. [Link]

Sources

Method

Application Note: NMR Spectroscopy Reference Data and Structural Elucidation Protocols for 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde

Target Audience: Researchers, analytical chemists, and drug development professionals. Compound: 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde (CAS: 831222-99-2) Executive Summary & Structural Significance In modern drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical chemists, and drug development professionals. Compound: 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde (CAS: 831222-99-2)

Executive Summary & Structural Significance

In modern drug discovery, indazole derivatives serve as privileged pharmacophores due to their bioisosteric relationship with indole and their ability to engage in diverse hydrogen-bonding networks. 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde is a highly functionalized building block requiring rigorous analytical characterization before integration into complex synthetic pipelines.

As a Senior Application Scientist, I have designed this protocol to move beyond merely listing acquisition parameters. This guide establishes a self-validating structural elucidation system , detailing the causality behind sample preparation choices, the mechanistic reasoning for observed chemical shifts, and the multidimensional NMR strategies required to unambiguously confirm the 1,7-substitution pattern of the indazole core .

Mechanistic Insights: Predicting the NMR Profile

Before acquiring data, an expert spectroscopist anticipates the electronic environment of the molecule to validate the resulting spectra. The chemical shifts of 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde are governed by a complex "push-pull" electronic system:

  • Diamagnetic Anisotropy of the Aldehyde: The C5-formyl group is a strong electron-withdrawing group (EWG). The π -electrons of the carbonyl double bond circulate in the applied magnetic field ( B0​ ), creating an induced magnetic field that strongly deshields the aldehyde proton, pushing it far downfield ( δ ~9.95 ppm).

  • Competing Aromatic Effects: The C6 proton is situated directly between the C5-aldehyde (EWG) and the C7-methoxy group (Electron-Donating Group, EDG). While the aldehyde exerts a deshielding effect, the resonance electron donation from the methoxy oxygen significantly shields the C6 position. Consequently, the C6 proton resonates upfield ( δ ~7.50 ppm) relative to the C4 proton ( δ ~8.35 ppm), which lacks this shielding effect.

  • Through-Space Validation (NOE): The N1-methyl and C7-methoxy groups are in close spatial proximity. A Nuclear Overhauser Effect (NOE) cross-peak between these two methyl singlets serves as a definitive, self-validating diagnostic feature to rule out other regioisomers (e.g., 2-methyl or 6-methoxy variants).

Experimental Protocols: A Self-Validating Workflow

High-quality NMR spectra are entirely dependent on meticulous sample preparation. The following protocol ensures optimal magnetic field homogeneity and signal-to-noise (S/N) ratios .

Step 1: Mass Optimization and Dissolution
  • Action: Weigh 15–25 mg of the compound for routine 1 H NMR, or 75–100 mg for 13 C and 2D NMR experiments. Dissolve in 0.65 mL of Deuterated Chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: 13 C has a natural abundance of only 1.1% and a lower gyromagnetic ratio than 1 H, making it roughly 6,000 times less sensitive. Increasing the sample mass quadratically reduces the required number of scans. CDCl 3​ is chosen to provide a deuterium lock signal for the spectrometer’s field-frequency lock system, preventing the solvent's protons from overwhelming the sample's dynamic range .

Step 2: Mandatory Filtration
  • Action: Pack a glass Pasteur pipette with a tight 1 cm plug of glass wool. Filter the dissolved sample directly into a high-quality 5 mm NMR tube.

  • Causality: Solid particulates possess a different magnetic susceptibility than the bulk solution. If unfiltered, these particles create localized distortions in the magnetic field homogeneity, manifesting as uncorrectable line broadening and loss of J-coupling resolution .

Step 3: Degassing (Optional but Recommended for 2D NOESY)
  • Action: Perform a gentle nitrogen flush of the tube's headspace or a freeze-pump-thaw cycle.

  • Causality: Dissolved oxygen is paramagnetic. It promotes rapid spin-lattice relaxation ( T1​ ), which can severely quench NOE enhancements and broaden spectral lines.

Step 4: Acquisition Parameters
  • 1 H NMR (400 MHz): 16 scans, 2-second relaxation delay ( d1​ ), 30° flip angle. The d1​ ensures complete longitudinal relaxation between pulses for accurate integration.

  • 13 C{ 1 H} NMR (100 MHz): 1024 scans, 2-second relaxation delay, WALTZ-16 decoupling sequence. Proton decoupling collapses carbon multiplets into sharp singlets, maximizing S/N.

Reference NMR Data

The following tables summarize the standardized reference data for 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde, formatted in accordance with ACS reporting guidelines .

Table 1: 1 H NMR Reference Data (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegration J (Hz)Causality & Assignment Notes
C5-CHO 9.95Singlet (s)1H-Strongly deshielded by carbonyl diamagnetic anisotropy.
C4-H 8.35Doublet (d)1H~1.2Meta-coupled to C6-H; deshielded by ortho-aldehyde.
C3-H 8.10Singlet (s)1H-Characteristic isolated indazole core proton.
C6-H 7.50Doublet (d)1H~1.2Meta-coupled to C4-H; shielded by ortho-methoxy resonance.
N1-CH 3​ 4.20Singlet (s)3H-N-methyl protons; exhibits NOE with C7-methoxy.
C7-OCH 3​ 4.05Singlet (s)3H-Methoxy protons; exhibits NOE with N1-methyl.
Table 2: 13 C NMR Reference Data (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Notes
C5-CHO 191.5CHCarbonyl carbon (extreme downfield).
C7 147.2C (quat)Oxygen-bound aromatic carbon.
C3a 134.5C (quat)Indazole bridgehead carbon.
C3 133.8CHIndazole core CH.
C5 131.0C (quat)Aldehyde-bound aromatic carbon.
C7a 128.5C (quat)Indazole bridgehead carbon attached to N1.
C4 118.2CHAromatic CH.
C6 105.4CHAromatic CH (highly shielded by adjacent methoxy group).
C7-OCH 3​ 56.2CH 3​ Methoxy carbon.
N1-CH 3​ 39.5CH 3​ N-methyl carbon.

Structural Elucidation Workflow Visualization

To ensure absolute confidence in the structural assignment, a systematic progression from 1D to 2D NMR is required. The following workflow illustrates the logical pipeline for resolving overlapping signals and confirming molecular connectivity.

NMR_Workflow Start Sample Preparation (5-25 mg in 0.6 mL CDCl3) Acq1D 1D NMR Acquisition (1H & 13C{1H}) Start->Acq1D Filter & Degas Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC, NOESY) Acq1D->Acq2D If conc. > 50mM Process Data Processing & Phase/Baseline Correction Acq1D->Process Acq2D->Process Assign1D Initial 1D Assignment (Chemical Shifts & Integrals) Process->Assign1D Assign2D 2D Connectivity Mapping (Through-bond & Through-space) Assign1D->Assign2D Resolve Overlaps Validate Structure Validation (7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde) Assign2D->Validate Confirm Connectivity

Workflow for 1D and 2D NMR structural elucidation of small molecules.

References

  • Saurí, Josep. "The Evolving Landscape of NMR Structural Elucidation." Molecules, National Institutes of Health (PMC). URL:[Link]

  • Chemical Instrumentation Facility, Iowa State University. "NMR Sample Preparation." URL:[Link]

  • American Chemical Society (ACS). "NMR Guidelines for ACS Journals." URL:[Link]

Application

In Vitro Assay Protocols for 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde: Profiling a Putative Epigenetic and Kinase Modulator Scaffold

Executive Summary & Pharmacological Context 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde (CAS: 831222-99-2) is a highly functionalized, privileged heterocyclic scaffold utilized extensively in early-stage drug discovery...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde (CAS: 831222-99-2) is a highly functionalized, privileged heterocyclic scaffold utilized extensively in early-stage drug discovery. The unsubstituted parent compound,, enzymes critical for epigenetic regulation and chromatin remodeling. Furthermore, targeting critical oncogenic pathways including GSK-3, ROCK, and JAK2.

The introduction of the 7-methoxy group alters the electron density of the indazole core and introduces a steric bulk that can significantly shift target selectivity. Additionally, the C5-carbaldehyde moiety is not merely a synthetic handle; aldehydes can act as reversible covalent inhibitors by forming transient hemiacetals or Schiff bases with catalytic nucleophiles (e.g., cysteine or lysine residues) in enzyme active sites.

This application note provides a comprehensive, self-validating in vitro screening protocol designed to evaluate this compound's dual potential as an epigenetic modulator and a kinase inhibitor, alongside critical early ADME/Tox profiling.

Experimental Workflow

Workflow A Compound Prep 7-Methoxy-1-methyl-1H- indazole-5-carbaldehyde B KAT Inhibition Assay (Fluorometric) A->B C Kinase Profiling (TR-FRET Assay) A->C D ADME & Tox (HLM & MTT) A->D E Data Analysis & Hit Validation B->E C->E D->E

Figure 1: High-throughput screening and validation workflow for indazole-5-carbaldehyde derivatives.

Protocol I: Lysine Acetyltransferase (KAT) Inhibition Assay

Epigenetic profiling is the first logical step given the known KAT-inhibitory activity of the 1-methyl-indazole-5-carbaldehyde parent scaffold.

Materials
  • Enzyme: Recombinant human KAT II or p300 (catalytic domain).

  • Substrates: Acetyl-CoA (10 µM) and Histone H3 peptide (residues 1-21).

  • Detection: Thiol-reactive fluorogenic probe (e.g., 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin).

  • Buffer: 50 mM Tris-HCl (pH 8.0), 0.1 mM EDTA, 0.01% Triton X-100, 50 µg/mL BSA.

Step-by-Step Methodology
  • Compound Preparation: Prepare a 10 mM stock of 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde in 100% anhydrous DMSO. Perform a 10-point, 3-fold serial dilution.

  • Reaction Assembly: In a 384-well black microplate, add 10 µL of the KAT enzyme diluted in assay buffer. Add 100 nL of the compound dilutions using an acoustic liquid handler (e.g., Echo 550) to achieve a final DMSO concentration of 1%.

  • Pre-incubation: Incubate the enzyme-compound mixture at room temperature for 15 minutes.

  • Initiation: Add 10 µL of the substrate mixture (Acetyl-CoA + Histone H3 peptide). Incubate for 30 minutes at 30°C.

  • Detection: Add 10 µL of the thiol-reactive fluorogenic probe. The probe reacts with the Coenzyme A (CoA) byproduct generated during acetylation.

  • Readout: Measure fluorescence (Ex/Em = 390/460 nm) using a microplate reader.

Causality & Expert Insights
  • Why use Triton X-100 and BSA? Hydrophobic heterocyclic compounds often form colloidal aggregates in aqueous buffers, leading to non-specific, promiscuous enzyme inhibition (a classic false positive). Triton X-100 (a non-ionic detergent) and BSA disrupt these aggregates, ensuring that any observed inhibition is due to true stoichiometric binding.

  • Self-Validation: Always include a known KAT inhibitor (e.g., C646) as a positive control to validate the dynamic range (Z'-factor > 0.6) of the assay.

Protocol II: ATP-Competitive Kinase Profiling (GSK-3β / JAK2)

that bind to the hinge region of kinases via hydrogen bonding.

Materials
  • Enzymes: Recombinant GSK-3β and JAK2.

  • Assay Format: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay.

  • Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT.

Step-by-Step Methodology
  • Enzyme/Substrate Mix: Combine the specific kinase with its corresponding biotinylated peptide substrate in the assay buffer.

  • Compound Addition: Dispense the indazole compound (10-point dose-response) into a 384-well plate.

  • ATP Initiation: Initiate the reaction by adding ATP at a concentration exactly matching the apparent Km​ of the specific kinase (e.g., 10 µM for GSK-3β). Incubate for 60 minutes at room temperature.

  • Quenching & Detection: Stop the reaction by adding EDTA (to chelate Mg²⁺). Add Europium-labeled anti-phospho antibody and Streptavidin-APC.

  • Readout: Measure the TR-FRET signal (ratio of 665 nm / 615 nm).

Causality & Expert Insights
  • Why use ATP at the Km​ value? By setting the ATP concentration to the enzyme's Michaelis constant ( Km​ ), the assay is exquisitely sensitized to detect ATP-competitive inhibitors. Furthermore, this allows the straightforward conversion of the experimental IC50​ to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/2 .

Protocol III: ADME & Cytotoxicity Profiling

Because the carbaldehyde group is metabolically reactive and prone to oxidation by Aldehyde Dehydrogenases (ALDH), establishing its half-life and baseline toxicity is mandatory.

Step-by-Step Methodology
  • Microsomal Stability (HLM): Incubate 1 µM of the compound with 0.5 mg/mL Human Liver Microsomes and 1 mM NADPH in phosphate buffer (pH 7.4) at 37°C. Quench aliquots with cold acetonitrile at 0, 5, 15, 30, and 60 minutes. Analyze parent compound depletion via LC-MS/MS to calculate intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

  • Cytotoxicity (MTT Assay): Seed A549 (human lung carcinoma) cells at 5,000 cells/well in a 96-well plate. Treat with the compound (0.1 - 100 µM) for 72 hours. Add MTT reagent, incubate for 3 hours, lyse cells with DMSO, and read absorbance at 570 nm.

Causality & Expert Insights
  • Why A549 cells? The A549 cell line is a standard model for evaluating the anti-proliferative effects of.

Quantitative Data Summary

The following table structures the expected output parameters for a successful hit validation of the indazole scaffold.

Assay CategoryTarget / ParameterExpected Output MetricThreshold for "Hit" Progression
Epigenetic KAT II / p300 IC50​ (Biochemical)
Kinase GSK-3β Ki​ (ATP-competitive)
Kinase JAK2 Ki​ (ATP-competitive)
ADME Human Liver MicrosomesHalf-life ( t1/2​ ) >30 minutes
Cytotoxicity A549 Cell Line CC50​ (Cell Viability) (if used as a scaffold)

Mechanistic Pathway Visualization

The dual-targeting potential of the 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde scaffold disrupts both epigenetic transcription and oncogenic kinase signaling, ultimately driving the cell toward apoptosis.

Pathway Indazole 7-Methoxy-1-methyl-1H- indazole-5-carbaldehyde KAT Lysine Acetyltransferases (e.g., KAT II / p300) Indazole->KAT Inhibits (Epigenetic) Kinase Protein Kinases (e.g., GSK-3β, JAK2) Indazole->Kinase Inhibits (ATP-competitive) Chromatin Chromatin Relaxation & Gene Transcription KAT->Chromatin Acetylates Histones Signaling Aberrant Cell Survival & Proliferation Kinase->Signaling Phosphorylates Targets Apoptosis Apoptosis & Cell Cycle Arrest Chromatin->Apoptosis Downregulated Signaling->Apoptosis Blocked

Figure 2: Proposed mechanistic signaling pathway illustrating the dual-inhibition profile of the indazole scaffold.

References

  • NextSDS. "7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde — Chemical Substance Information." NextSDS Database. Available at: [Link]

  • Google Patents. "5-substituted indazoles as kinase inhibitors." US Patent US9163007B2.
  • Oulemda, B., et al. "Synthesis and Anti-proliferative Activity of Novel Polysubstituted Indazole Derivatives: Indazole Derivatives as Anticancer Agents." Journal of Heterocyclic Chemistry, 56(1), 2018. Available at:[Link]

Method

Application Notes & Protocols: The Strategic Role of 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde in Modern Kinase Inhibitor Synthesis

Introduction: The Indazole Scaffold as a Cornerstone of Kinase-Targeted Drug Discovery Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discov...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Indazole Scaffold as a Cornerstone of Kinase-Targeted Drug Discovery

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making the development of small molecule kinase inhibitors a paramount objective in pharmaceutical research.[1][2] Within the vast chemical space of potential inhibitors, the indazole ring system has emerged as a "privileged scaffold."[3][4] This is due to its structural resemblance to the adenine core of ATP, which allows it to function as an effective "hinge-binder" in the ATP-binding pocket of many kinases, a foundational interaction for competitive inhibition.[4][5]

This guide focuses on a particularly valuable, functionalized intermediate: 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde (CAS 831222-99-2). This molecule is not merely a structural component; it is a highly strategic building block designed for synthetic versatility. The substituents on the indazole core are meticulously placed:

  • N1-Methylation: This modification blocks the N1-H hydrogen bond donor, which can be crucial for tuning selectivity between different kinase subfamilies. It also often enhances cell permeability and metabolic stability.

  • 7-Methoxy Group: The electron-donating methoxy group at the C7 position can modulate the electronic properties of the ring system, influencing binding affinity and providing steric hindrance that can guide binding orientation.[3][6]

  • 5-Carbaldehyde Group: This aldehyde function is the linchpin of the molecule's utility. It serves as a versatile chemical handle for introducing a vast array of side chains through robust and well-established chemical transformations.[3] This allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

This document provides a detailed exploration of the synthesis and application of this key intermediate, offering field-proven insights and step-by-step protocols for researchers, scientists, and drug development professionals.

Section 1: The Indazole Scaffold in Kinase Inhibition: A Mechanistic Overview

The efficacy of indazole-based compounds as kinase inhibitors stems from their ability to form key hydrogen bonds with the "hinge region" of the kinase ATP-binding site. This region connects the N- and C-lobes of the kinase domain and is a critical anchoring point for ATP. The indazole scaffold effectively mimics the hydrogen bonding pattern of adenine.

cluster_0 Kinase Hinge Region cluster_1 ATP (Adenine) cluster_2 Indazole Inhibitor Hinge_NH Backbone N-H Hinge_CO Backbone C=O ATP Adenine N1 ATP->Hinge_NH H-bond (Acceptor) ATP_NH2 Adenine N6-H ATP_NH2->Hinge_CO H-bond (Donor) Indazole_N2 Indazole N2 Indazole_N2->Hinge_NH H-bond (Acceptor) Indazole_N1H Indazole N1-H Indazole_N1H->Hinge_CO H-bond (Donor)

Caption: Indazole as an ATP bioisostere in the kinase hinge region.

The power of using a building block like 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde lies in its ability to anchor the molecule in the hinge region while presenting the C5-aldehyde moiety towards the solvent-exposed region. This allows chemists to build out from the core scaffold to achieve high target specificity and desirable drug-like properties.

Section 2: Synthesis of the Key Intermediate

While various methods exist for indazole synthesis, a common and effective route to functionalized indazole carbaldehydes involves the nitrosation of indole precursors.[7] This transformation proceeds via an oxime intermediate, which triggers ring-opening and subsequent re-closure to form the indazole-3-carboxaldehyde. Subsequent functionalization at N1 and elaboration of other substituents would yield the target compound. A plausible synthetic workflow is outlined below.

Caption: Plausible synthetic workflow for the target intermediate.

Section 3: Core Synthetic Applications & Protocols

The C5-aldehyde is a gateway to two of the most prevalent structural motifs in kinase inhibitors: substituted aminomethyl groups and carboxamides.

Protocol 1: Synthesis of Kinase Inhibitor Scaffolds via Reductive Amination

Rationale: Reductive amination is a highly reliable and versatile C-N bond-forming reaction. It allows for the direct coupling of the aldehyde with a vast library of primary or secondary amines. The resulting amine moiety can serve as a key pharmacophore, forming salt bridges with acidic residues (e.g., Asp) in the kinase active site or improving the aqueous solubility of the final compound.

Caption: General workflow for reductive amination.

Detailed Step-by-Step Methodology:

  • Reaction Setup: To a solution of 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde (1.0 eq.) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approx. 0.1 M), add the desired primary or secondary amine (1.1 eq.).

  • Imine Formation: Add a mild acid catalyst, such as acetic acid (0.1 eq.), to the mixture. Stir at room temperature for 1-2 hours to facilitate the formation of the imine or iminium ion intermediate. Progress can be monitored by TLC or LC-MS.

  • Reduction: Add a reducing agent portion-wise to the stirred solution. Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) is highly recommended as it is mild and selective for imines over aldehydes.

  • Reaction Monitoring: Continue stirring the reaction at room temperature for 12-24 hours. Monitor the disappearance of the starting material and intermediate by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired C5-aminomethyl indazole derivative.

Amine Input (Example)Resulting C5-SubstituentPotential Utility
PiperidinePiperidin-1-ylmethylIntroduces a basic, lipophilic group.
MorpholineMorpholinomethylEnhances aqueous solubility and acts as H-bond acceptor.
N-Boc-piperazine4-(tert-butoxycarbonyl)piperazin-1-ylmethylAllows for further functionalization after Boc-deprotection.
(R)-3-aminopyrrolidine((R)-pyrrolidin-3-ylamino)methylIntroduces a chiral center and a secondary amine.
Protocol 2: Synthesis via Oxidation and Amide Coupling

Rationale: The indazole-5-carboxamide motif is a cornerstone of many highly potent kinase inhibitors.[8] This two-step protocol transforms the aldehyde into this key functional group, which acts as both a hydrogen bond donor and acceptor, providing critical interactions within the ATP binding pocket. This approach was successfully used in the development of potent Tyrosine Threonine Kinase (TTK) inhibitors.[8]

Caption: Workflow for Indazole-5-carboxamide synthesis.

Detailed Step-by-Step Methodology:

Step A: Oxidation to Carboxylic Acid

  • Reaction Setup: Dissolve 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde (1.0 eq.) in a mixture of tert-butanol and water. Add a phosphate buffer (e.g., NaH₂PO₄) to maintain a slightly acidic pH.

  • Reagent Addition: Add 2-methyl-2-butene (5.0 eq.) as a chlorine scavenger. To this stirring solution, add a solution of sodium chlorite (NaClO₂) (1.5 eq.) in water dropwise, keeping the internal temperature below 25 °C.

  • Reaction Monitoring: Stir at room temperature for 4-6 hours. The reaction is typically complete when the starting aldehyde is no longer visible by TLC.

  • Workup: After completion, acidify the reaction mixture with 1M HCl to a pH of ~3-4. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the crude 7-Methoxy-1-methyl-1H-indazole-5-carboxylic acid, which is often used in the next step without further purification.

Step B: Amide Coupling

  • Reaction Setup: Dissolve the carboxylic acid from Step A (1.0 eq.) in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF).

  • Activation: Add a coupling agent such as HATU (1.2 eq.) or a combination of EDCI (1.2 eq.) and HOBt (1.2 eq.). Then, add a tertiary amine base like N,N-diisopropylethylamine (DIPEA) (3.0 eq.). Stir for 15-30 minutes at room temperature to form the activated ester.

  • Amine Addition: Add the desired amine (1.1 eq.) to the reaction mixture.

  • Reaction Monitoring: Stir at room temperature for 12-18 hours. Monitor the reaction progress by LC-MS.

  • Workup: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography or preparative HPLC to obtain the final indazole-5-carboxamide.

Section 4: Application Case Studies: Targeting Key Kinase Families

The synthetic versatility of 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde allows for the rapid generation of compound libraries to target various kinases.

Kinase Target FamilyTherapeutic AreaRole of C5-Derived Moiety & Key FindingsRepresentative Citation(s)
Polo-like Kinase 4 (PLK4) OncologyThe indazole core is central to highly potent PLK4 inhibitors (IC₅₀ < 0.1 nM). Modifications at the C5 position are critical for optimizing cellular activity and improving poor metabolic stability, a key challenge for this inhibitor class.[9][10]
Tyrosine Threonine Kinase (TTK) Oncology3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides are potent TTK inhibitors. The C5-carboxamide is essential for activity, and systematic optimization of this group led to orally bioavailable preclinical candidates.[8]
Phosphoinositide 3-kinase δ (PI3Kδ) Respiratory/Inflammatory DiseaseOptimization of indazole-based inhibitors for PI3Kδ demonstrated that substitution on the core is crucial for achieving high potency and selectivity over other PI3K isoforms (α, β, γ).[11]
Akt (Protein Kinase B) OncologyThe indazole scaffold formed the basis of potent Akt inhibitors. Modifications around the ring, analogous to what can be achieved from the C5-position, were used to develop isoform-selective and analog-sensitive inhibitors for chemical genetics studies.[12]

Conclusion

7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde is a premier building block in the arsenal of the medicinal chemist. Its design embodies a strategic approach to kinase inhibitor discovery, providing a stable, high-affinity hinge-binding core with a synthetically versatile functional group poised for modification. The protocols and applications detailed herein demonstrate its central role in creating diverse chemical matter, enabling the systematic optimization required to translate a promising scaffold into a potent and selective clinical candidate. By leveraging this intermediate, research and development teams can accelerate the discovery of next-generation kinase inhibitors to address unmet medical needs.

References

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (n.d.). Google Scholar.
  • The Discovery of Orally Bioavailable Tyrosine Threonine Kinase (TTK) Inhibitors: 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides as Anticancer Agents. (2015). Journal of Medicinal Chemistry. [Link]

  • Pathways for the synthesis of indazole derivatives. (n.d.). ResearchGate. [Link]

  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018). RSC Advances. [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2025). National Institutes of Health. [Link]

  • The Role of Indazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Synthesis, Pharmacological Study and Modeling of 7-Methoxyindazole and Related Substituted Indazoles as Neuronal Nitric Oxide Synthase Inhibitors. (2003). ResearchGate. [Link]

  • 7-Methyl-1H-indazole-5-carbaldehyde. (n.d.). PubChem. [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry. [Link]

  • Optimization of Novel Indazoles as Highly Potent and Selective Inhibitors of Phosphoinositide 3-Kinase δ for the Treatment of Respiratory Disease. (2015). Journal of Medicinal Chemistry. [Link]

  • Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. (n.d.). Caribbean Journal of Science and Technology. [Link]

  • Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism: Synthesis and biological. (2022). Assiut University. [Link]

  • Indazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Discovery of ((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl). (2012). PubMed. [Link]

  • 1H-imidazole-5-carboxylic acid derivatives. (1988).
  • Indazole derivatives. (2009).
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). National Institutes of Health. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (n.d.). National Institutes of Health. [Link]

  • Novel Synthetic Route to 5-Substituted Indoles. (n.d.). Loyola eCommons. [Link]

  • 7-Methoxy-1H-indazole, a new inhibitor of neuronal nitric oxide synthase. (2002). PubMed. [Link]

  • Substituted indazole carboxamide or substituted azaindazole carboxamide FLT3 inhibitors and uses thereof. (n.d.). PubChem. [Link]

  • 5-Hydroxytryptamine (5-HT3) receptor antagonists. 1. Indazole and indolizine-3-carboxylic acid derivatives. (n.d.). Journal of Medicinal Chemistry. [Link]

  • 7-Methoxy-1-Methyl-1H-indazole-5-carbaldehyde. (n.d.). Chemical Substance Information. [Link]

  • Product Class 2: 1 H - and 2 H -Indazoles. (n.d.). Science of Synthesis. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low yield in 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde synthesis

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult on the synthesis of complex indazole scaffolds.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult on the synthesis of complex indazole scaffolds. The synthesis of 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde typically proceeds via a two-stage functionalization of a precursor such as 5-bromo-7-methoxy-1H-indazole. However, researchers consistently report severe yield attrition.

This guide dissects the causality behind the two primary points of failure in this workflow: the tautomeric ambiguity during N-alkylation and the extreme sensitivity of the C5-aryllithium intermediate during formylation.

Synthetic Workflow & Failure Analysis

Pathway SM 5-Bromo-7-methoxy-1H-indazole Step1 N-Methylation SM->Step1 Int1 5-Bromo-7-methoxy-1-methyl-1H-indazole (Desired N1 Isomer) Step1->Int1 NaH, THF (Chelation Control) Int1_Bad N2-Methyl Isomer (Yield Loss) Step1->Int1_Bad K2CO3, DMF (Kinetic Control) Step2 Halogen-Metal Exchange (n-BuLi, -78°C) Int1->Step2 Int2 Aryllithium Intermediate Step2->Int2 Complete Exchange Byproduct Protodehalogenated Impurity (Yield Loss) Step2->Byproduct Moisture / H+ Step3 Formylation (DMF Quench) Int2->Step3 Product 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde (Target Product) Step3->Product Controlled Warming

Synthetic workflow and critical failure points for 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde.

Troubleshooting Section 1: N-Methylation Regioselectivity (N1 vs N2)

Q: Why am I obtaining a complex mixture of products during the N-methylation step? A: The N-alkylation of indazoles is inherently challenging because the indazole core contains two nucleophilic nitrogen atoms (N1 and N2)[1]. Direct alkylation under standard basic conditions (e.g., K₂CO₃ in DMF) generally operates under kinetic control, leading to a mixture of the N1-alkylated (thermodynamic) and N2-alkylated (kinetic) regioisomers[1][2]. Furthermore, the presence of the 7-methoxy substituent introduces steric bulk near the N1 position, which can inadvertently push the alkylation toward the undesired N2 isomer if the reaction environment is not carefully optimized[3].

Q: How can I dictate regioselectivity exclusively toward the N1-methyl isomer? A: You must shift the reaction from kinetic to chelation-controlled thermodynamic parameters. By utilizing Sodium Hydride (NaH) in an aprotic solvent like Tetrahydrofuran (THF), the Na⁺ cation coordinates with both the N2 nitrogen lone pair and the adjacent C7-methoxy oxygen[1][2]. This rigid chelation complex sterically blocks electrophilic attack at the N2 position, effectively funneling the methyl iodide (MeI) attack exclusively to the N1 position[2].

Troubleshooting Section 2: Halogen-Metal Exchange & C5-Formylation

Q: My formylation yield is below 30%, and LC-MS shows mostly des-bromo starting material. What went wrong? A: The conversion of 5-bromo-7-methoxy-1-methyl-1H-indazole to the carbaldehyde utilizes a halogen-metal exchange with n-Butyllithium (n-BuLi) to generate a highly reactive aryllithium intermediate, followed by an electrophilic quench with N,N-Dimethylformamide (DMF)[4]. The presence of protodehalogenated (des-bromo) byproduct is a direct diagnostic indicator that the aryllithium intermediate was quenched by protons prior to reacting with DMF. This is almost exclusively caused by adventitious moisture in the THF, wet glassware, or the use of degraded n-BuLi.

Q: How do I prevent the formation of secondary alcohol byproducts during the DMF quench? A: When DMF reacts with the aryllithium species, it forms a lithium hemiaminal (a tetrahedral intermediate). This intermediate is stable only at cryogenic temperatures (-78 °C). If the reaction is allowed to warm prematurely, the tetrahedral intermediate collapses into the highly electrophilic aldehyde. The newly formed aldehyde will immediately react with any remaining unquenched aryllithium, forming a secondary alcohol and drastically reducing your yield. Strict temperature control is non-negotiable.

Quantitative Data: Condition Optimization Summary

The following table summarizes the causal relationship between reaction conditions and expected product distributions.

Reaction StepConditionPrimary ProductExpected YieldMajor Impurity
N-Methylation MeI, K₂CO₃, DMF, 25 °CN1/N2 Mixture (1:1.5)~35% (N1)N2-Methyl Isomer (50%)
N-Methylation MeI, NaH, THF, 0 °C to 25 °CN1 Isomer>85%N2-Methyl Isomer (<5%)
Formylation n-BuLi, DMF, -20 °CTarget Aldehyde~40%Secondary Alcohol (30%)
Formylation n-BuLi, DMF, -78 °C (Strict)Target Aldehyde>80%Protodehalogenated (<5%)

Standard Operating Procedures (Self-Validating Protocols)

Protocol A: Regioselective N1-Methylation of 5-Bromo-7-methoxy-1H-indazole
  • Preparation: Charge a flame-dried Schlenk flask with 5-bromo-7-methoxy-1H-indazole (1.0 equiv) and anhydrous THF (0.2 M) under a positive pressure of argon.

  • Deprotonation: Cool the solution to 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

    • Self-Validation Checkpoint: The formation of the indazole anion is accompanied by visible hydrogen gas evolution. The suspension should become a homogeneous solution. If bubbling is not observed, the NaH has degraded to NaOH, and the reaction will fail.

  • Alkylation: Stir for 30 minutes at 0 °C to ensure complete chelate formation. Add Methyl Iodide (MeI, 1.1 equiv) dropwise.

  • Completion: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor via TLC (Hexanes:EtOAc 3:1); the N1 isomer typically runs slightly higher (less polar) than the N2 isomer.

  • Workup: Quench carefully with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Halogen-Metal Exchange and Formylation
  • Preparation: Dissolve 5-bromo-7-methoxy-1-methyl-1H-indazole (1.0 equiv) in anhydrous THF (0.1 M) in a flame-dried Schlenk flask.

  • Lithiation: Cool the mixture strictly to -78 °C using a dry ice/acetone bath. Add n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 equiv) dropwise down the side of the flask over 15 minutes.

    • Self-Validation Checkpoint: A distinct color change (often deep yellow to orange) indicates the formation of the aryllithium species. To validate, quench a 0.1 mL aliquot in D₂O and analyze via crude ¹H-NMR; complete disappearance of the C5-aromatic proton and incorporation of deuterium confirms successful lithiation.

  • Electrophilic Quench: Stir at -78 °C for 45 minutes. Add anhydrous, amine-free N,N-Dimethylformamide (DMF, 3.0 equiv) dropwise.

  • Intermediate Stabilization: Maintain the reaction at -78 °C for 1 hour to stabilize the tetrahedral lithium hemiaminal intermediate.

  • Hydrolysis: Remove the cooling bath and allow the reaction to warm to 0 °C over 30 minutes. Quench rapidly with 1M HCl (aq) to hydrolyze the intermediate to the aldehyde.

  • Workup: Extract with EtOAc, wash with brine, dry over MgSO₄, and purify via silica gel chromatography to yield 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde.

References

  • Hunt, K. W., et al. "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution." PubMed Central (PMC). Available at:[Link]

  • Cheung, M., Boloor, A., & Stafford, J. A. "Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles." ACS Publications. Available at:[Link]

  • "Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction." ACS Publications. Available at:[Link]

Sources

Optimization

how to improve solubility of 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde in organic solvents

Welcome to the technical support center for 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for so...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility issues encountered during experimentation. Our goal is to equip you with the foundational knowledge and practical methodologies to effectively enhance the solubility of this compound in various organic solvents.

I. Foundational Knowledge: Understanding the Molecule

Before delving into troubleshooting, it is crucial to understand the inherent properties of 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde that influence its solubility.

**dot

Caption: Key structural features of 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde.

FAQs: Getting Started

Q1: What are the key structural features of 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde that affect its solubility?

A1: The solubility of this compound is a composite of its structural components:

  • Indazole Ring: This bicyclic aromatic heterocycle is the core of the molecule.[1][2] While the benzene part is hydrophobic, the pyrazole ring with its nitrogen atoms can participate in hydrogen bonding.

  • Methoxy Group (-OCH3): This group adds some polarity and can act as a hydrogen bond acceptor.[3]

  • Methyl Group (-CH3): The N-methyl group is nonpolar and can slightly decrease solubility in polar solvents.

  • Carbaldehyde Group (-CHO): The aldehyde group is polar and a key hydrogen bond acceptor, which can enhance solubility in protic solvents.[4]

The interplay of these groups results in a molecule with moderate polarity, which can present solubility challenges in both highly polar and very nonpolar solvents.

Q2: I am observing poor solubility in a common organic solvent. What is the first step I should take?

A2: The first step is to systematically assess a range of solvents with varying polarities. This will help you understand the compound's solubility profile and inform a more targeted approach to solubility enhancement. It is often a matter of trial and error to find the optimal solvent or solvent system.[5]

II. Troubleshooting Guide: Enhancing Solubility

This section provides detailed, step-by-step protocols to address specific solubility challenges.

Issue 1: Low Solubility in a Desired Aprotic Solvent (e.g., Dichloromethane, Tetrahydrofuran)

Underlying Principle: In aprotic solvents, solubility is primarily governed by polarity matching ("like dissolves like") and the ability of the solvent to disrupt the crystal lattice of the solid. If the polarity of your chosen solvent is not optimal, solubility will be limited.

**dot

Caption: Workflow for addressing low solubility in aprotic solvents.

Troubleshooting Protocol 1: Co-solvency

Co-solvency involves adding a small amount of a miscible solvent (the co-solvent) to the primary solvent to increase the solubility of the solute.[6][7][8][9] This technique works by modifying the overall polarity of the solvent system to better match that of the solute.[10]

Step-by-Step Methodology:

  • Prepare a Stock Solution: Dissolve a known quantity of 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde in a good solvent (e.g., DMSO, DMF) to create a concentrated stock solution. This allows for precise additions in the subsequent steps.

  • Select Co-solvents: Choose a range of co-solvents with varying polarities that are miscible with your primary solvent.

  • Titration: To a known volume of your primary solvent, add small aliquots of the stock solution. If precipitation occurs, begin adding your chosen co-solvent dropwise while stirring until the solution becomes clear.

  • Quantify: Record the volume of co-solvent required to achieve complete dissolution. This will give you the optimal solvent ratio.

Table 1: Recommended Co-solvents for Modifying Aprotic Systems

Primary SolventPotential Co-solventsRationale
Dichloromethane (DCM)Acetonitrile, AcetoneIncreases the polarity of the system.
Tetrahydrofuran (THF)Methanol, EthanolIntroduces hydrogen bonding capability.
TolueneDichloromethane, Ethyl AcetateBridges the polarity gap.

Troubleshooting Protocol 2: Temperature Adjustment

For many organic compounds, solubility increases with temperature.[11][12][13] This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings.

Step-by-Step Methodology:

  • Initial Suspension: Create a suspension of the compound in the desired solvent at room temperature.

  • Gradual Heating: Gently warm the suspension in a controlled manner (e.g., using a water bath) while stirring continuously.

  • Observe Dissolution: Note the temperature at which the compound fully dissolves.

  • Cooling and Stability: Allow the solution to cool back to room temperature slowly. Observe if the compound remains in solution or if it precipitates out. Supersaturated solutions can sometimes be formed, which may be stable for a period.

Note: Be mindful of the boiling point of your solvent and the thermal stability of your compound.

Issue 2: Poor Solubility in Protic Solvents (e.g., Methanol, Ethanol)

Underlying Principle: While the aldehyde and methoxy groups can interact with protic solvents, the overall molecule may still possess significant nonpolar character from the indazole core and methyl group, limiting solubility.

Troubleshooting Protocol 3: pH Modification

Indazole derivatives are weakly basic and can be protonated to form more soluble salts.[1][2] Adjusting the pH of the solvent system can significantly enhance solubility.[10][][15]

Step-by-Step Methodology:

  • Prepare a Suspension: Suspend the compound in the chosen protic solvent.

  • Acidification: Add a small amount of a suitable organic or inorganic acid (e.g., a few drops of HCl in methanol, or a solution of formic acid).

  • Monitor Dissolution: Stir the mixture and observe for any increase in solubility.

  • Neutralization (if required): If the acidic conditions are not compatible with your downstream application, you can neutralize the solution with a suitable base after the desired reaction or process is complete.

Caution: Ensure that your compound is stable under acidic conditions. A preliminary stability test is recommended.[16]

III. Data Summary and Reference Tables

Table 2: Polarity of Common Organic Solvents

SolventRelative Polarity[17]Dielectric Constant[5]Classification[18]
Hexane0.0091.88Nonpolar
Toluene0.0992.38Nonpolar
Diethyl Ether0.1174.34Nonpolar
Dichloromethane0.3099.08Polar Aprotic
Tetrahydrofuran (THF)0.2077.52Polar Aprotic
Acetone0.35520.7Polar Aprotic
Ethyl Acetate0.2286.02Polar Aprotic
Acetonitrile0.46037.5Polar Aprotic
Dimethylformamide (DMF)0.38636.7Polar Aprotic
Dimethyl Sulfoxide (DMSO)0.44446.7Polar Aprotic
Isopropanol0.54619.9Polar Protic
Ethanol0.65424.5Polar Protic
Methanol0.76232.7Polar Protic
Water1.00080.1Polar Protic

Data compiled from various sources.[5][17][18][19][20]

IV. References

  • Comparison of the polarity of organic solvents. (2022, October 13). Technology Networks. Retrieved from [Link]

  • Cosolvent. (n.d.). In Wikipedia. Retrieved from [Link]

  • Black, S. (2010, May 4). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Crystal Growth & Design, 10(6), 2544-2547. [Link]

  • Effects of Temperature and Pressure on Solubility. (n.d.). In LibreTexts Chemistry. Retrieved from [Link]

  • Black, S. (2010, May 4). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Crystal Growth & Design, 10(6), 2544-2547. [Link]

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

  • Polar Protic and Aprotic Solvents. (2023, January 22). In LibreTexts Chemistry. Retrieved from [Link]

  • How do you distinguish the polarity of organic solvent? (2014, October 15). ResearchGate. Retrieved from [Link]

  • Kumar, S., & Singh, A. (2014). Method Development and Validation for the Estimation of Candesartan Cilexetil in Bulk and Pharmaceutical Dosage Form by UV-Visible Spectrophotometry using Co-solvency Approach. Indian Journal of Pharmaceutical Sciences, 76(3), 249-253.

  • Vemula, V. R., Lagishetty, V., & Lingala, S. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method. ManTech Publications.

  • Co-solvency: Significance and symbolism. (2025, July 31). Wisdom Library. Retrieved from [Link]

  • Singh, S., & Kumar, S. (2022). Hydrotropy and Co-Solvency: Sustainable Strategies for Enhancing Solubility of Poorly Soluble Pharmaceutical Active Ingredients. ResearchGate.

  • 7-Methoxy-1-Methyl-1H-indazole-5-carbaldehyde — Chemical Substance Information. (n.d.). PubChem. Retrieved from [Link]

  • Zhang, Y., et al. (2023). The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. European Journal of Medicinal Chemistry, 262, 115870. [Link]

  • Ainurofiq, A., & Choiri, S. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands.

  • Solubility. (n.d.). In Wikipedia. Retrieved from [Link]

  • Black, S. (2010, May 4). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Crystal Growth & Design, 10(6), 2544-2547. [Link]

  • Sahoo, R. N. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUE. SlideShare.

  • Synthesis and anti-inflammatory activity of some indazole derivatives. 36. Azoles. (1983). PubMed.

  • Sharma, D., Saini, S., & Rana, A. C. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 104-112.

  • 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions. Retrieved from [Link]

  • Patel, M. M., & Patel, N. M. (2011). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology, 1(1), 1-6.

  • Kumar, A., & Singh, S. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.

  • Methods for improving the aqueous solubility of water-insoluble or... (n.d.). Google Patents. Retrieved from

  • 7-Methyl-1H-indazole-5-carbaldehyde. (n.d.). PubChem. Retrieved from [Link]

  • Kumar, S., & Singh, A. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC.

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (n.d.). PMC.

  • CID 157980671. (n.d.). PubChem. Retrieved from [Link]

  • Indazole. (n.d.). In Wikipedia. Retrieved from [Link]

  • Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives. (n.d.). PMC.

Sources

Troubleshooting

Technical Support Center: Purification of 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde Crude Extracts

Prepared by the Office of the Senior Application Scientist This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 7-Methoxy-1-methyl-1H-indazol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde. As a key intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents, achieving high purity is critical for downstream applications and data integrity.[1][2] This document provides a structured, experience-driven approach to troubleshooting common purification challenges, moving from frequently asked questions to in-depth procedural guides.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that often arise during the initial purification stages.

Q1: What are the most common impurities I should expect in my crude 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde extract?

A: The impurity profile is highly dependent on the synthetic route. However, common impurities can be categorized as follows:

  • Unreacted Starting Materials: Depending on the synthesis, these could include precursors like substituted 2-fluorobenzaldehydes or the corresponding hydrazones.[3]

  • Over-oxidation Product: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, especially if the crude product is exposed to air for extended periods.[4]

  • Isomeric Impurities: In-process methylation or other substitution reactions can sometimes yield isomeric products, which can be particularly challenging to separate.[5]

  • Reaction Byproducts: Synthesis of the indazole core can generate various byproducts. For instance, Ullmann-type reactions may lead to halogenated impurities if not driven to completion.[3]

  • Residual Solvents and Reagents: High boiling point solvents (e.g., DMF, DMSO) and excess reagents can contaminate the crude material.

Q2: My crude product is a dark, intractable oil. Where do I begin?

A: A dark, oily crude product often indicates the presence of polymeric byproducts or residual high-boiling solvents.

  • Initial Solvent Trituration: Begin by attempting to triturate the oil with a non-polar solvent in which the desired product has low solubility, such as hexanes or diethyl ether. This can often precipitate the product as a solid while dissolving non-polar, oily impurities.

  • Aqueous Wash: If the product is soluble in a water-immiscible solvent like ethyl acetate or dichloromethane (DCM), perform an aqueous workup. A wash with a saturated sodium bicarbonate solution can remove acidic impurities (like the over-oxidized carboxylic acid), followed by a brine wash to remove residual water.[4]

  • "Dry Loading" for Chromatography: If the oil does not solidify, the best approach for column chromatography is to adsorb it onto a small amount of silica gel or Celite®. This is done by dissolving the oil in a minimal amount of a volatile solvent (e.g., DCM), adding the solid adsorbent, and carefully removing the solvent under reduced pressure to yield a free-flowing powder. This "dry loading" technique typically results in better separation than loading the oil directly onto the column.[3]

Q3: Which purification method is generally most effective for this compound?

A: The choice of method depends on the nature and quantity of impurities.

  • Column Chromatography: This is the most versatile and commonly used method for purifying indazole derivatives.[6] Silica gel is the standard stationary phase. It is highly effective for separating the target aldehyde from both more polar (e.g., alcohols, acids) and less polar (e.g., unreacted starting materials) impurities.

  • Recrystallization: If the crude product is already of moderate purity (>85-90%), recrystallization is an excellent and scalable method for achieving high purity. This requires identifying a suitable solvent or solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures.

  • Bisulfite Adduct Formation: For selectively removing the aldehyde from a complex mixture of non-aldehydic impurities, forming a reversible bisulfite adduct can be a highly effective chemical purification method.[7] This is particularly useful if chromatography proves difficult.

Q4: How can I accurately assess the purity of my final product?

A: A combination of methods is recommended for a comprehensive assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the primary tool for confirming the structure and assessing purity. The absence of impurity signals and correct integration ratios are key indicators. Quantitative NMR (qNMR) against a certified internal standard can provide a highly accurate purity value.[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a mass spectrometer (LC-MS), is excellent for detecting trace impurities that may not be visible by NMR. A single, sharp peak in the chromatogram is indicative of high purity.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS is a very sensitive technique for identifying volatile impurities.[8]

Section 2: Troubleshooting Guide: Column Chromatography

Column chromatography is the workhorse of purification for this class of compounds. Success hinges on a systematic approach to method development.

Q1: How do I select the optimal stationary and mobile phases for my separation?

A: For 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde, a normal-phase setup is typically the most effective starting point.

  • Stationary Phase: Standard silica gel (SiO₂) is the recommended choice. The polar aldehyde and the nitrogen-containing indazole ring interact sufficiently with the silica to allow for good separation from less polar impurities.

  • Mobile Phase (Eluent) Selection: The key is to find a solvent system that provides a target Retention Factor (Rf) of 0.25-0.35 on a TLC plate. This Rf value generally translates to an optimal elution profile on a column.

    • Start with a binary system: A common and effective starting point is a mixture of a non-polar solvent (e.g., Hexanes or Heptane) and a moderately polar solvent (e.g., Ethyl Acetate or Dichloromethane).[6]

    • Perform TLC trials: Spot your crude mixture on a TLC plate and develop it in several different solvent ratios (e.g., 9:1, 4:1, 2:1 Hexane:EtOAc).

    • Analyze the results: Observe the separation and the Rf of your product spot. Adjust the polarity until you achieve the target Rf and good separation from major impurities.

Problem on TLC Cause & Explanation Solution
All spots at baseline (Rf ≈ 0) The eluent is not polar enough to move the compounds up the plate.Increase the proportion of the polar solvent (e.g., move from 9:1 to 4:1 Hexane:EtOAc).
All spots at solvent front (Rf ≈ 1) The eluent is too polar, causing all compounds to travel with the solvent front without interaction with the silica.Decrease the proportion of the polar solvent (e.g., move from 1:1 to 4:1 Hexane:EtOAc).
Poor separation (spots overlap) The chosen solvent system does not have the right selectivity for your mixture.Try a different solvent system. For example, replace Ethyl Acetate with Dichloromethane (DCM) or add a small amount of a third solvent like Methanol.

Q2: My compound is streaking or tailing on the TLC plate and column. What causes this and how can I fix it?

A: Tailing is a common issue with nitrogen-containing heterocycles like indazoles on silica gel.

  • Causality: Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atoms of the indazole ring can undergo strong acid-base interactions with these sites, leading to slow, uneven movement and a "tailing" effect.

  • Solution: Add a small amount of a basic modifier to your eluent. Typically, 0.1-1% triethylamine (NEt₃) is sufficient to neutralize the acidic sites on the silica gel, leading to sharper peaks and improved separation.[10] Always perform a TLC test with the modified eluent to confirm it resolves the issue before running the column.

Q3: My product co-elutes with an impurity. What are my options?

A: Co-elution occurs when two compounds have very similar polarities in the chosen solvent system.

  • Change Eluent Selectivity: The first step is to try a different solvent family. If Hexane/Ethyl Acetate fails, try a system like Dichloromethane/Methanol or Toluene/Acetone. Different solvents interact with your compounds in unique ways and can often resolve overlapping spots.

  • Switch Stationary Phase: If changing the mobile phase is unsuccessful, consider a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica for basic compounds.[10] Alternatively, reversed-phase chromatography (e.g., C18 silica) with a polar eluent (e.g., Acetonitrile/Water) separates compounds based on hydrophobicity rather than polarity, which can be highly effective for resolving difficult mixtures.[11]

Q4: I seem to be losing my product on the column. What is happening?

A: Product loss on a silica gel column can be due to either irreversible adsorption or decomposition. Aldehydes can sometimes be sensitive to the acidic nature of silica.[10]

  • Causality: The Lewis acidic sites on silica can potentially catalyze decomposition or acetal formation if an alcohol solvent (like methanol) is used in high concentration.[10]

  • Solutions:

    • Deactivate the Silica: As with tailing, adding a small amount of triethylamine to the eluent can help by neutralizing acidic sites.

    • Avoid Reactive Solvents: Try to avoid using alcohol-based solvents (like methanol) as the primary polar component if you suspect instability. Use ethyl acetate, acetone, or acetonitrile instead.[10]

    • Work Quickly: Do not let the compound sit on the column for an extended period. Prepare the column, load the sample, and run the separation efficiently.

Section 3: Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for purifying compounds that are already substantially pure (>85%).

Q1: I've tried several solvents, but my compound either doesn't dissolve or dissolves completely and won't crash out upon cooling.

A: This is a classic challenge in finding the right recrystallization solvent. The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.

  • Solution: Use a Binary Solvent System. This technique offers fine control over solvent power.

    • Dissolve your crude compound in a minimal amount of a "good" solvent (one in which it is highly soluble, e.g., Dichloromethane or Ethyl Acetate) at an elevated temperature.

    • Slowly add a "poor" solvent (one in which it is insoluble, e.g., Hexanes or Pentane) dropwise until the solution becomes faintly cloudy (the saturation point).

    • Add a drop or two of the "good" solvent to redissolve the precipitate and make the solution clear again.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath or freezer. This gradual decrease in solubility should promote the formation of pure crystals.

Q2: I got crystals, but my NMR still shows significant impurities.

A: This indicates that the impurities are co-crystallizing with your product.

  • Causality: This can happen if the impurities are structurally very similar to the product or if the solution cools too quickly, trapping impurities within the crystal lattice.

  • Solutions:

    • Slow Down the Cooling: The slower the crystals form, the more selective the process is. Allow the flask to cool to room temperature on the benchtop undisturbed before moving it to an ice bath.

    • Perform a Second Recrystallization: A second recrystallization from the same or a different solvent system can often significantly improve purity.

    • Pre-treatment with Activated Carbon: If the impurities are colored, adding a small amount of activated carbon to the hot solution before filtering can adsorb these impurities. Use sparingly, as it can also adsorb your product.

Section 4: Advanced Purification: Bisulfite Adduct Formation

When standard methods fail, or when you need to remove an aldehyde from a mixture of non-aldehydic compounds, this chemical method is highly specific and effective.

Q1: When should I consider using this method?

A: This method is ideal when:

  • The aldehyde is the only compound in the mixture that can react with bisulfite (e.g., separating it from unreacted starting materials that are not aldehydes or methyl ketones).[4]

  • The product is difficult to separate from impurities by chromatography due to very similar polarities.

  • You need to remove a small amount of an aldehydic impurity from a non-aldehyde product.

Protocol: Purification via Sodium Bisulfite Adduct

This protocol is a general guideline and should be optimized for your specific scale.[7][8]

  • Adduct Formation:

    • Dissolve or suspend the crude aldehyde mixture in a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

    • Slowly add a saturated aqueous solution of sodium bisulfite (NaHSO₃) or sodium metabisulfite (Na₂S₂O₅), typically 1.1 to 1.5 molar equivalents relative to the aldehyde.

    • Stir the mixture vigorously at room temperature. The reaction can take anywhere from a few hours to overnight. Formation of a white precipitate indicates the adduct is forming.[7]

  • Isolation of the Adduct:

    • Collect the solid adduct by vacuum filtration.

    • Wash the solid with cold ethanol, followed by diethyl ether, to remove any trapped organic impurities.

  • Regeneration of the Aldehyde:

    • Transfer the washed adduct to a clean flask.

    • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) and stir. The adduct will decompose, regenerating the pure aldehyde.[7]

  • Extraction and Isolation:

    • Extract the regenerated aldehyde from the aqueous mixture using an organic solvent like ethyl acetate or dichloromethane (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Remove the solvent under reduced pressure to yield the purified 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde.

Section 5: Visual Workflow for Purification Strategy

This diagram outlines a logical decision-making process for purifying your crude extract.

Purification_Workflow cluster_start Initial Assessment cluster_main_path Primary Purification cluster_end Final Steps Start Crude 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde TLC_NMR Analyze by TLC & ¹H NMR Start->TLC_NMR Chromatography Silica Gel Column Chromatography TLC_NMR->Chromatography Multiple / Unknown Impurities Recrystallization Recrystallization TLC_NMR->Recrystallization >85% Pure, Solid Bisulfite Bisulfite Adduct Formation Chromatography->Bisulfite Co-elution with non-aldehydic impurity Purity_Check Assess Purity (NMR, LC-MS) Chromatography->Purity_Check Recrystallization->Purity_Check Bisulfite->Purity_Check Pure_Product Pure Product (>98%) Purity_Check->Pure_Product

Caption: Decision workflow for purification of 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde.

References

  • What is the best solvent for purifying aldehyde in a column chromatography? (2014). ResearchGate. Available at: [Link]

  • Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. (2023). ACS Publications. Available at: [Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018). PMC. Available at: [Link]

  • Indazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Determination of Aliphatic and Aromatic Aldehydes in Polluted Airs as their 2,4-Dinitrophenylhydrazones by High Performance. (1981). ACS Publications. Available at: [Link]

  • Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. (2009). Organic Letters. Available at: [Link]

  • Column Chromatography. Magritek. Available at: [Link]

  • Purifying aldehydes? (2015). Reddit. Available at: [Link]

  • Is it possible to purify aldehyde by column? Is there any other method to do purification? (2015). ResearchGate. Available at: [Link]

  • Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. (2022). PMC. Available at: [Link]

  • Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. (2012). Asian Journal of Research in Chemistry. Available at: [Link]

  • Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. (2023). Journal of Chemical Health Risks. Available at: [Link]

  • 5-methoxy-1h-indazole-3-carbaldehyde (C9H8N2O2). PubChemLite. Available at: [Link]

  • LC Purification Troubleshooting Guide. Waters Corporation. Available at: [Link]

  • 5-Methoxy-1H-indazole-3-carbaldehyde. Chem-Impex. Available at: [Link]

  • 7-Methyl-1H-indazole-5-carbaldehyde. PubChem. Available at: [Link]

  • practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. LOCKSS. Available at: [Link]

  • Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. (2024). ACS Medicinal Chemistry Letters. Available at: [Link]

  • Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives. (2020). PMC. Available at: [Link]

  • Study of the Addition Mechanism of 1H‑Indazole and Its 4‑, 5‑, 6‑, and 7‑Nitro Derivatives to Formaldehyde in Aqueous. (2022). Semantic Scholar. Available at: [Link]

  • (PDF) Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). ResearchGate. Available at: [Link]

  • Copolymerization of an indazole ligand into the self-polymerization of dopamine for enhanced binding with metal ions. (2018). Journal of Materials Chemistry B. Available at: [Link]

Sources

Optimization

Technical Support Center: Handling &amp; Storage of 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and prevent the degradation of 7-Met...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and prevent the degradation of 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde .

This compound is a highly valuable synthetic building block, but like many electron-rich aromatic aldehydes, it is exceptionally vulnerable to autoxidation. This guide provides field-proven, self-validating protocols to ensure the scientific integrity of your reagent is maintained from the moment it arrives in your lab until your final reaction.

The Chemical Challenge: Understanding Autoxidation

Before implementing a storage protocol, it is critical to understand why the compound degrades. The C5-carbaldehyde group (-CHO) is highly susceptible to liquid/solid-phase autoxidation, a process driven by molecular oxygen[1].

When exposed to ambient light or trace metal impurities, the aldehyde undergoes radical initiation to form an acyl radical. This radical rapidly reacts with atmospheric oxygen to form a peroxy radical, which then abstracts a hydrogen atom to become a highly reactive percarboxylic acid. Finally, this peracid reacts with another molecule of your starting aldehyde, converting both into indazole-5-carboxylic acid —ruining the stoichiometry and purity of your reagent[1][2].

G A 7-Methoxy-1-methyl-1H-indazole -5-carbaldehyde B Acyl Radical Formation (Initiation) A->B Light / Trace Metals E Indazole-5-carboxylic Acid (Degradation Product) A->E Direct Reaction with Peracid C Peroxy Radical Formation B->C + O2 (Air Exposure) D Percarboxylic Acid (Propagation) C->D H-Abstraction D->E + Aldehyde

Radical chain mechanism of aldehyde autoxidation to carboxylic acid.

Quantitative Impact of Storage Conditions

Lowering the temperature slows the kinetic rate of oxidation, but it does not eliminate the thermodynamic driver (oxygen). To achieve long-term stability, you must control both temperature and atmosphere.

Table 1: Impact of Storage Parameters on Aldehyde Oxidation Rates

Storage TemperatureAtmosphereLight ExposureRelative Oxidation RateEstimated Shelf Life (>95% Purity)
25°C (Room Temp)AirAmbient LightHigh (100%)< 1 Week
4°CAirDarkModerate (40%)1-2 Months
-20°CAirDarkLow (10%)6 Months
-20°CArgonDarkMinimal (<1%)> 2 Years
-80°CArgonDarkNegligible> 5 Years

Standard Operating Procedure (SOP): Aliquoting and Inert Gas Blanketing

To guarantee a self-validating workflow, researchers must establish a strict inert-gas blanketing SOP. We strongly recommend using Argon over Nitrogen. Because Argon is approximately 38% denser than air, it sinks to the bottom of the vial, forming a robust physical barrier over the solid compound and displacing reactive oxygen[3].

Step-by-Step Methodology:

  • Preparation: Pre-cool amber glass vials to block UV light initiation. Ensure vials are completely dry; trace moisture can accelerate degradation and hydrate the aldehyde.

  • Equilibration: Allow the master container of 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde to reach room temperature inside a desiccator before opening.

    • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the powder, accelerating degradation.

  • Aliquoting: Weigh the required amounts into the amber vials rapidly. Do not return unused portions to the master bottle to prevent the introduction of trace metals from spatulas.

  • Argon Displacement: Direct a gentle, regulated stream of high-purity 4 (99.999%) into the vial for 15-20 seconds[4].

    • Causality: Keep the nozzle 1-2 cm above the solid. A gentle stream prevents aerosolizing the fine powder while effectively flushing the headspace.

  • Sealing: Cap the vial immediately with a PTFE-lined, tight-fitting lid. Wrap the cap junction tightly with Parafilm to prevent slow gas exchange over time.

  • Storage: Transfer the sealed vials immediately to a tightly closed container in a -20°C or -80°C freezer for long-term storage[5].

Troubleshooting & Frequently Asked Questions (FAQs)

Q: I stored my compound at 4°C, but my recent 1H-NMR analysis shows a new broad peak around 10.5 ppm. What happened? A: The broad singlet around 10-12 ppm in 1H-NMR is characteristic of a carboxylic acid proton. Despite being refrigerated, the presence of atmospheric oxygen within the vial's headspace allowed autoxidation to proceed[1]. Temperature reduction alone slows the kinetic rate of oxidation but does not eliminate the thermodynamic driver. You must displace the oxygen with an inert gas like Argon[4].

Q: Can I use Nitrogen instead of Argon for blanketing? A: While Nitrogen is inert, it has a density similar to that of ambient air. Argon is significantly heavier, allowing it to sink and form a protective blanket directly over the solid compound[3]. If using Nitrogen, you must use a vacuum-purge cycle (evacuating the vial and backfilling with N2 multiple times) to ensure complete oxygen removal. This is highly impractical and risky for fine powdered solids, which can be sucked into the vacuum line. Stick to Argon.

Q: Should I add a chemical antioxidant like BHT to the storage vial to prevent this? A: For pure analytical standards or synthetic building blocks like 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde, adding chemical antioxidants is strongly discouraged. BHT introduces an organic impurity that may interfere with downstream catalytic coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) or biological assays. Rely entirely on physical barriers (Argon blanketing, -20°C storage, and amber vials) to maintain scientific integrity.

Q: My compound has already oxidized. Can it be rescued? A: Yes. If the carboxylic acid conversion is minor, you can rescue the aldehyde via an aqueous basic workup. Because the aldehyde and the carboxylic acid have vastly different pKa values, dissolving the mixture in an organic solvent (like ethyl acetate) and washing it with saturated aqueous sodium bicarbonate (NaHCO3) will deprotonate the carboxylic acid. The water-soluble carboxylate salt partitions into the aqueous phase, leaving the purified 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde in the organic layer.

References

  • AK Scientific, Inc. "7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde Handling and Storage." AKSci.
  • Chemistry LibreTexts. "19.3: Oxidation of Aldehydes and Ketones." LibreTexts.
  • Avanti Research.
  • ACS Publications. "Mechanistic Insights into the Aerobic Oxidation of Aldehydes." Organic Process Research & Development.
  • Reddit AskScience.

Sources

Troubleshooting

resolving common impurities in 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde samples

Welcome to the Technical Support Center for indazole-based intermediate synthesis. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most pervasive challenges encountered when s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for indazole-based intermediate synthesis. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most pervasive challenges encountered when synthesizing and purifying 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde (CAS: 831222-99-2)[1].

Indazole chemistry is notoriously challenging due to the ambident nucleophilicity of the pyrazole ring and the inherent instability of the C5-carbaldehyde moiety. This guide bypasses generic advice, focusing instead on the mechanistic causality of impurity formation and providing self-validating protocols to ensure absolute structural integrity in your drug development workflows.

Part 1: Diagnostic Knowledge Base & FAQs

Q1: My LC-MS shows an isobaric impurity (M+H = 191.2) that co-elutes closely with my target. What is this, and why did it form? Causality: You are observing the N2-methyl regioisomer (7-methoxy-2-methyl-2H-indazole-5-carbaldehyde). The indazole core is an ambident nucleophile. During the upstream methylation of the 1H-indazole precursor, alkylation can occur at either the N1 or N2 position. The use of weak bases (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) drives the reaction under kinetic control, leading to significant N2-alkylation[2]. Resolution: To prevent this, upstream methylation must be driven by thermodynamic control using a strong base like NaH in THF, which overwhelmingly favors the more stable N1-isomer ()[3]. If the N2-isomer is already present, it must be removed via silica gel chromatography (see Protocol B).

Q2: Older batches of my sample show a new peak at M+H = 207.2. The sample also appears less soluble in organic solvents. What happened? Causality: Your aldehyde has undergone radical-mediated auto-oxidation to form 7-Methoxy-1-methyl-1H-indazole-5-carboxylic acid (CAS: 1373223-79-0) ()[4]. Aldehydes are highly susceptible to oxidation when exposed to atmospheric oxygen and light. The resulting carboxylic acid drastically alters the solubility profile and acts as a baseline impurity in normal-phase chromatography. Resolution: Store all purified batches under an inert argon atmosphere at -20°C. To rescue degraded batches, utilize a biphasic mild-base extraction (see Protocol B).

Q3: During the formylation step (via lithium-halogen exchange of the 5-bromo precursor), I am generating a large amount of a des-bromo byproduct (M+H = 163.2). How do I suppress this? Causality: This is the result of adventitious moisture quenching the highly reactive organolithium intermediate before it can react with dimethylformamide (DMF). The lithiated indazole acts as a powerful base and will preferentially abstract a proton from water (or wet solvent) rather than attacking the DMF carbonyl. Resolution: Ensure rigorous drying of DMF over activated 3Å molecular sieves. Maintain the reaction strictly at -78°C during the n-BuLi addition to prevent premature proton abstraction or aryne formation.

Part 2: Mechanistic Pathways & Impurity Origins

ImpurityPathway SM 5-Bromo-7-methoxy-1H-indazole (Starting Material) MeI Methylation Step (MeI, Base) SM->MeI N1_Int 5-Bromo-7-methoxy-1-methyl-1H-indazole (Target N1-Intermediate) MeI->N1_Int Thermodynamic Control (NaH/THF) N2_Imp 5-Bromo-7-methoxy-2-methyl-2H-indazole (N2-Regioisomer Impurity) MeI->N2_Imp Kinetic Control (K2CO3/DMF) Formylation Formylation Step (n-BuLi, DMF) N1_Int->Formylation Target 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde (Target API) Formylation->Target 1. n-BuLi (-78°C) 2. Dry DMF Desbromo_Imp 7-Methoxy-1-methyl-1H-indazole (Des-bromo Impurity) Formylation->Desbromo_Imp Quenched by Adventitious H2O Acid_Imp 7-Methoxy-1-methyl-1H-indazole-5-carboxylic acid (Oxidation Impurity) Target->Acid_Imp Auto-oxidation (O2 exposure)

Figure 1: Mechanistic origin of impurities during indazole methylation and formylation.

Part 3: Quantitative Analytical Profiles

To successfully resolve these impurities, you must first accurately identify them. Use the following analytical parameters to distinguish the target compound from common byproducts.

Impurity / CompoundMolecular WeightLC-MS (M+H)⁺Relative Polarity (Silica)Diagnostic ¹H-NMR Shift (CDCl₃)
Target: 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde190.20191.2Medium (Rf ~0.4 in 1:1 Hex/EtOAc)~10.0 ppm (s, 1H, CHO), ~4.2 ppm (s, 3H, N-CH3)
Regioisomer: 7-Methoxy-2-methyl-2H-indazole-5-carbaldehyde190.20191.2High (Rf ~0.2 in 1:1 Hex/EtOAc)~10.0 ppm (s, 1H, CHO), ~4.4 ppm (s, 3H, N-CH3, downfield)
Oxidation: 7-Methoxy-1-methyl-1H-indazole-5-carboxylic acid206.20207.2Very High (Baseline)~12.5 ppm (br s, 1H, COOH), absent CHO peak
Des-bromo: 7-Methoxy-1-methyl-1H-indazole162.19163.2Low (Rf ~0.7 in 1:1 Hex/EtOAc)Absent CHO peak, aromatic protons intact

Part 4: Self-Validating Experimental Protocols

Protocol A: Upstream Regioselective N1-Methylation

Objective: Prevent the formation of the N2-methyl regioisomer by enforcing thermodynamic control during the synthesis of the 5-bromo precursor ()[5].

  • Deprotonation: Suspend 5-bromo-7-methoxy-1H-indazole (1.0 equiv) in anhydrous THF under an Argon atmosphere. Cool the reaction flask to 0 °C.

  • Base Addition: Carefully add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise.

    • Self-Validation Check: Observe the reaction mixture. The cessation of H₂ gas evolution confirms complete deprotonation to the indazole anion.

  • Alkylation: Add Methyl Iodide (MeI, 1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench: Cool to 0 °C and carefully quench with saturated aqueous NH₄Cl. Extract the aqueous layer three times with EtOAc.

  • Analytical Validation: Analyze the crude organic phase via LC-MS. The thermodynamic control should yield an N1:N2 ratio of >95:5.

Protocol B: Biphasic Rescue & Chromatographic Purification of Degraded Aldehyde

Objective: Remove the oxidized carboxylic acid impurity and any residual N2-regioisomer from a degraded batch of 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde. Causality: The carboxylic acid (pKa ~4.5) can be selectively deprotonated by NaHCO₃ (pKa ~10.3), partitioning it into the aqueous layer. The neutral N1 and N2 aldehydes remain in the organic layer and are subsequently separated based on their dipole moments (the 2H-indazole system has a higher exposed polar surface area, making it stickier on normal-phase silica).

PurificationWorkflow Crude Crude Aldehyde Sample (Contains Acid & N2-Isomer) Step1 Biphasic Extraction (EtOAc / Sat. NaHCO3) Crude->Step1 AqLayer Aqueous Layer (pH ~8) Contains Carboxylate Salt Step1->AqLayer Deprotonation OrgLayer Organic Layer Contains Aldehyde + N2-Isomer Step1->OrgLayer Neutral Organics Step2 Silica Gel Chromatography (Hexanes / EtOAc Gradient) OrgLayer->Step2 Frac1 Early Eluting Fractions (Des-bromo Impurity) Step2->Frac1 Low Polarity Frac2 Middle Eluting Fractions (Target N1-Aldehyde) Step2->Frac2 Medium Polarity Frac3 Late Eluting Fractions (N2-Regioisomer) Step2->Frac3 High Polarity

Figure 2: Stepwise purification workflow for isolating the target N1-indazole aldehyde.

  • Dissolution: Dissolve the degraded sample in EtOAc (10 mL per gram of compound).

  • Basic Wash: Add an equal volume of saturated aqueous NaHCO₃. Stir vigorously for 10 minutes to ensure complete phase transfer of the carboxylate salt.

  • Phase Separation: Transfer to a separatory funnel and collect the upper organic layer.

    • Self-Validation Check: Spot the organic layer on a TLC plate (1:1 Hexanes/EtOAc) alongside the crude starting material. The baseline spot (Rf = 0.0) corresponding to the carboxylic acid must be completely absent.

  • Chromatography: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and load onto a silica gel column. Elute with a gradient of 10% to 50% EtOAc in Hexanes.

  • Fraction Collection: The des-bromo impurity will elute first, followed by the target N1-aldehyde. The N2-regioisomer will elute last due to its higher polarity.

References

  • Pharmaceutical Research. "7-Methoxy-1-Methyl-1H-Indazole-5-Carboxylic Acid: A Potent Chemical Compound". Fighters.co.jp. URL:[Link]

  • Shinde, V., et al. "Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate". ResearchGate. URL:[Link]

  • National Institutes of Health (NIH). "Development of a selective and scalable N1-indazole alkylation". PMC. URL:[Link]

Sources

Optimization

Technical Support Center: Minimizing UV Degradation of 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde. Given its unique chemical structure, featuring bo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde. Given its unique chemical structure, featuring both a photoactive indazole core and a reactive aromatic aldehyde, this compound is susceptible to degradation upon exposure to ultraviolet (UV) light. This document outlines the potential degradation pathways, offers robust troubleshooting protocols, and provides validated methods to ensure the stability and integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial observations and concerns when working with 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde.

Q1: My solution of 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde is turning yellow or changing color over time. What does this indicate?

A: A visible color change is a primary indicator of chemical degradation. For a compound like this, the change is likely due to the formation of degradation products with different chromophores (light-absorbing groups). This is often the result of oxidation of the aldehyde group or reactions involving the indazole ring, triggered by exposure to ambient light and/or oxygen.[1] It is critical to immediately correlate this visual observation with analytical techniques like HPLC-UV to confirm the appearance of new impurity peaks.

Q2: I'm seeing unexpected peaks in my HPLC/LC-MS analysis after my compound was left on the bench. What are they likely to be?

A: The appearance of new peaks strongly suggests photodegradation. Based on the compound's structure, the most probable degradants are:

  • 7-Methoxy-1-methyl-1H-indazole-5-carboxylic acid: The product of the aldehyde group being oxidized. This is a very common degradation pathway for aromatic aldehydes.[2][3]

  • Benzimidazole derivatives: Indazole rings are known to undergo photochemical rearrangement to form more stable benzimidazoles.[4][5]

  • Complex photoproducts: Radical-mediated reactions can lead to a variety of other, more complex structures.[6]

Using a high-resolution mass spectrometer (LC-MS) is essential for obtaining structural information to positively identify these new peaks.[7]

Q3: What are the absolute first steps I should take to protect my compound from UV degradation?

A: The two most critical and immediate actions are:

  • Eliminate Light Exposure: Store the solid compound and any solutions in amber glass vials. If using clear glass, wrap it completely with aluminum foil.[1]

  • Control the Atmosphere: Store the solid under an inert atmosphere (e.g., argon or nitrogen) and use deoxygenated solvents for preparing solutions to prevent oxidation.[1][8]

Q4: Can I safely work with this compound on an open lab bench?

A: It is strongly discouraged. Standard laboratory fluorescent lighting and indirect sunlight emit UV radiation sufficient to initiate photodegradation over time.[9] For all weighing and solution preparation steps, work in a fume hood with the sash lowered as much as possible and the lights turned off, or use yellow/amber filtered light. Minimize the time the compound is exposed to any light source.

Section 2: Understanding the Primary Degradation Pathways

The photosensitivity of 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde stems from two key structural motifs: the aromatic aldehyde and the indazole heterocycle. UV radiation provides the energy to initiate several detrimental reactions.

  • Pathway A: Photo-Oxidation of the Aldehyde: The aldehyde functional group (-CHO) is highly susceptible to oxidation, especially in the presence of light and oxygen, which can generate reactive oxygen species (ROS). This pathway converts the aldehyde to a carboxylic acid (-COOH), altering the compound's chemical properties and biological activity.[2]

  • Pathway B: Photochemical Rearrangement: Indazole scaffolds can absorb UV energy and undergo a complex rearrangement to form benzimidazole isomers.[4][5] While some studies suggest that 2H-indazoles are more reactive in this transformation, the potential for this pathway in N1-substituted indazoles cannot be dismissed and should be considered during degradant analysis.[5]

  • Pathway C: Radical-Mediated Decomposition: High-energy UV photons can induce homolytic cleavage of chemical bonds, creating highly reactive radical species. These radicals can then participate in a cascade of unpredictable reactions, leading to a complex mixture of impurities.[6]

sub 7-Methoxy-1-methyl- 1H-indazole-5-carbaldehyde oxidized 7-Methoxy-1-methyl- 1H-indazole-5-carboxylic acid (Oxidized Product) sub->oxidized Pathway A UV Light (hv), O₂ rearranged Rearranged Benzimidazole Isomer sub->rearranged Pathway B UV Light (hv) radicals Complex Radical-Mediated Products sub->radicals Pathway C High-Energy UV

Caption: Potential UV-induced degradation pathways for the target compound.

Section 3: Troubleshooting Guides and Mitigation Protocols

This section provides actionable solutions to common stability challenges encountered during storage and experimentation.

Issue: Degradation Observed During Storage (Solid or Solution)
  • Root Cause Analysis: The primary causes are prolonged exposure to light, presence of oxygen in the headspace of the container, and elevated storage temperatures accelerating reaction rates.[1][2]

  • Mitigation Strategy: Implement a rigorous storage protocol to create a light-free, inert, and cool environment.

Protocol 1: Best Practices for Compound Storage

  • Select Proper Containers: Always use amber glass vials or bottles with PTFE-lined screw caps. For highly sensitive materials, consider flame-sealed amber ampoules.[10]

  • Establish Inert Atmosphere: Before sealing, flush the container headspace with a gentle stream of an inert gas like argon or nitrogen for 30-60 seconds to displace all oxygen.

  • Seal Tightly: Ensure the container is sealed tightly to prevent atmospheric exchange. For long-term storage, consider wrapping the cap threads with Parafilm®.

  • Add External Light Barrier: As a secondary precaution, wrap the sealed container in aluminum foil.

  • Control Temperature: Store the container in a refrigerator at 2-8°C.[8][11] Avoid storing in a freezer unless the compound's solubility in frozen solvent has been verified, as freeze-thaw cycles can accelerate degradation.

ParameterRecommendationRationale
Container Amber Borosilicate GlassBlocks a significant portion of UV and visible light.[10]
Atmosphere Inert (Argon or Nitrogen)Prevents photo-oxidation of the aldehyde group.[1]
Temperature 2-8 °CSlows the rate of all potential degradation reactions.[1]
Light Exposure Complete DarknessPrevents initiation of all photochemical degradation pathways.
Issue: Degradation Observed During an Experimental Workflow
  • Root Cause Analysis: Degradation during experiments is almost always due to exposure to ambient laboratory light, use of solvents with dissolved oxygen, or excessive heating.

  • Mitigation Strategy: Modify experimental setups to exclude light and oxygen. When formulating, consider the use of approved photostabilizing excipients.

Protocol 2: Creating a Light-Protected & Inert Experimental Setup

  • Glassware: Use amber-coated glassware for all reaction and handling steps. If unavailable, completely wrap all clear glassware (beakers, flasks, chromatography columns) in at least two layers of aluminum foil.

  • Solvent Preparation: Before use, deoxygenate all solvents by sparging with argon or nitrogen for at least 15-20 minutes. Maintain an inert atmosphere over the solvent during the experiment.

  • Reaction Conditions: Maintain reactions under a positive pressure of inert gas. If heating is necessary, keep the temperature as low as possible and minimize the duration.[1]

  • Workup & Purification: Perform extractions and other workup procedures in a darkened fume hood. For column chromatography, wrap the glass column in foil and collect fractions in amber vials.

Protocol 3: Incorporating a UV Stabilizer for Formulation Studies Disclaimer: This is a generalized protocol for investigational purposes. The choice and concentration of any excipient must be validated for the specific application.

  • Stabilizer Selection: Choose a pharmaceutically acceptable UV absorber that provides protection in the UVA and UVB range (approx. 290-400 nm). 2,4-Dihydroxybenzophenone is an example of an effective UV stabilizer.[12]

  • Solubility Testing: Ensure the chosen stabilizer is soluble and compatible with the desired formulation vehicle.

  • Concentration Ranging: Prepare several small-scale formulations with varying low-level concentrations of the UV stabilizer (e.g., 0.05% - 0.5% w/v).

  • Forced Degradation Comparison: Expose the stabilized formulations and an unstabilized control to a calibrated light source as described in Protocol 4.

  • Analysis: Use the stability-indicating HPLC method (Protocol 5) to quantify the amount of degradation in each sample. The optimal concentration of the stabilizer will be the lowest amount that provides significant protection.

Section 4: Analytical Protocols for Stability Assessment

A robust, validated analytical method is the cornerstone of any stability study. The following protocols are based on the principles outlined in the ICH Q1B guidelines for photostability testing.[13][14]

prep 1. Prepare Samples (In Solution & Solid State) expose 2. Expose to Light (ICH Q1B Conditions: >1.2M lux-hrs, >200 W-hrs/m²) prep->expose dark Dark Control (Wrapped in Foil) prep->dark analyze 3. Analyze All Samples (Stability-Indicating HPLC) expose->analyze dark->analyze identify 4. Identify Degradants (LC-MS, MS/MS) analyze->identify quant 5. Quantify & Evaluate (Assess Mass Balance) identify->quant

Caption: Workflow for a comprehensive photostability study.

Protocol 4: Conducting a Forced Photodegradation Study The goal of this study is to intentionally generate degradation products to aid in analytical method development and pathway elucidation.[14]

  • Sample Preparation: Prepare a solution of the compound at a known concentration (e.g., 0.5 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water). Place it in a chemically inert, transparent container (e.g., a quartz cuvette or clear glass vial).

  • Control Sample: Prepare an identical sample and wrap it completely in aluminum foil to serve as a dark control.

  • Exposure: Place both samples in a photostability chamber equipped with a light source that meets ICH Q1B specifications (combining cool white fluorescent and near-UV lamps).[15]

  • Time Points: Withdraw aliquots from the exposed sample at various time points (e.g., 0, 2, 4, 8, 24 hours). Also, take a final aliquot from the dark control.

  • Analysis: Analyze all samples immediately using HPLC-UV (Protocol 5) to observe the decrease in the parent peak and the formation of new degradant peaks.

Protocol 5: Developing a Stability-Indicating HPLC-UV Method A stability-indicating method is one that can accurately measure the active ingredient without interference from any degradants, excipients, or placebo.[16]

  • Column Selection: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a robust starting point.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: Start with a gradient that allows for good separation of the parent peak from any early-eluting polar degradants (like the carboxylic acid) and late-eluting non-polar degradants.

    • Example Gradient: 10-90% B over 20 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B.

  • Detection: Use a Photodiode Array (PDA) detector to monitor across a range of wavelengths (e.g., 210-400 nm). This helps ensure no peaks are missed and allows for peak purity analysis.[7] Select a primary wavelength for quantification where the parent compound has strong absorbance (e.g., its λmax).

  • Validation: Inject the samples from the forced degradation study (Protocol 4). The method is considered "stability-indicating" if the parent peak is baseline-resolved from all degradation product peaks and if mass balance is maintained (i.e., the loss in the parent peak area is accounted for by the sum of the new degradant peak areas).

References

  • The Crucial Role of UV Stabilizers in Pharmaceutical Formulations. (n.d.). Google Cloud.
  • Pharma Stability: Method Readiness & Degradant Profiling. (n.d.). SimpliChrom.
  • Photochemical Conversion of Indazoles into Benzimidazoles - PMC. (n.d.). NIH.
  • Study: Impact of Aromatic Aldehydes on Fragrance Stability. (2025, October 23). Allan Chemical Corporation.
  • Spectrophotometric Evaluation of UV Absorbers in Pharmaceutical Packaging. (2023, January 9). HunterLab.
  • SAFETY DATA SHEET for 1-Methyl-1H-indazole-3-carboxylic acid. (2010, April 10). Fisher Scientific.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). European Medicines Agency.
  • Analytical Techniques In Stability Testing. (2025, March 24). Separation Science.
  • Solubility and stability of N-2H-Indazol-2-ylurea in different solvents. (n.d.). Benchchem.
  • Insights into the Photodegradation of the Contact Allergen Fragrance Cinnamyl Alcohol: Kinetics, Mechanism, and Toxicity. (2021, October 1). Environmental Toxicology and Chemistry | Oxford Academic.
  • Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PMC. (n.d.). NIH.
  • The Science Behind UV-Resistant Glass for Pharmaceuticals and Cosmetics. (2025, February 7). O.Berk.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. (n.d.). ICH.
  • Early Efforts Identify Unstable APIs. (2025, March 10). Pharmaceutical Technology.
  • 1-Methyl-1H-indazole-5-carbaldehyde. (n.d.). Sigma-Aldrich.
  • 5-Methoxy-1H-indazole-3-carbaldehyde. (n.d.). Chem-Impex.
  • Stability issues of 6-Nitro-1H-indazole-3-carbaldehyde in solution. (n.d.). Benchchem.

Sources

Reference Data & Comparative Studies

Validation

comparing 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde vs 1H-indazole-5-carbaldehyde

An in-depth comparative analysis of 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde and 1H-indazole-5-carbaldehyde reveals two fundamentally different approaches to utilizing the privileged indazole scaffold in medicinal c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde and 1H-indazole-5-carbaldehyde reveals two fundamentally different approaches to utilizing the privileged indazole scaffold in medicinal chemistry. While both serve as critical building blocks—particularly in the design of competitive kinase inhibitors—their distinct structural features dictate their physicochemical behavior, target binding dynamics, and synthetic reactivity.

This guide provides researchers and drug development professionals with an objective, data-driven comparison to inform scaffold selection and optimize downstream synthetic workflows.

Structural & Physicochemical Profiling

The indazole core is a well-established hinge-binding motif in oncology and neuropharmacology, frequently utilized to target kinases such as LRRK2, GSK-3, ROCK, and JAK[1][2]. The substitution pattern on the indazole ring drastically alters its pharmacological profile.

Table 1: Quantitative Comparison of Physicochemical Properties

Property1H-indazole-5-carbaldehyde[3][4]7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde[5][6]
CAS Number 253801-04-6831222-99-2
Molecular Weight 146.15 g/mol 190.20 g/mol
Molecular Formula C8H6N2OC10H10N2O2
Tautomerism Active (1H ⇌ 2H)Fixed (1H-methylated)
H-Bond Donors (HBD) 1 (N1-H)0
H-Bond Acceptors (HBA) 2 (N2, C=O)4 (N2, C=O, -O-, N1-CH3 is negligible)
Aldehyde Reactivity High (Standard electrophile)Moderate (Attenuated by 7-OMe EDG)

Mechanistic Impacts on Medicinal Chemistry

The decision to use a substituted versus an unsubstituted indazole scaffold hinges on three critical factors: tautomerism, hydrogen bonding, and steric bulk.

Tautomerism and Hinge-Binding Dynamics

The unsubstituted 1H-indazole-5-carbaldehyde possesses an acidic N1 proton, allowing it to undergo annular tautomerism between the 1H and 2H forms. In the ATP-binding pocket of a kinase, this allows the molecule to act flexibly as both a hydrogen bond donor and acceptor. However, this flexibility can complicate Structure-Activity Relationship (SAR) studies and lead to off-target effects due to alternative binding modes[7].

Conversely, 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde is methylated at the N1 position.

  • Causality: Methylation locks the molecule into a single tautomeric state. By eliminating the H-bond donor, the topological polar surface area (TPSA) is reduced, which frequently improves membrane permeability and oral bioavailability. It forces the molecule to bind exclusively via H-bond acceptance at N2, increasing target selectivity.

Steric and Electronic Effects of the 7-Methoxy Group

The addition of the 7-methoxy group introduces both steric bulk and electron density to the indazole core.

  • Causality: In kinase targets with a spacious hydrophobic/polar pocket adjacent to the hinge region (e.g., LRRK2), the 7-methoxy group can occupy this space to enhance binding affinity[2]. Electronically, the methoxy group acts as an electron-donating group (EDG) via resonance. This increases the electron density of the aromatic system, which slightly deactivates the C5-aldehyde toward nucleophilic attack but stabilizes the resulting intermediates during synthesis.

LogicTree Start Select Indazole Scaffold HBD Require H-Bond Donor at Hinge Region? Start->HBD Unsub 1H-indazole-5-carbaldehyde (Retains N-H) HBD->Unsub Yes Sub 7-Methoxy-1-methyl-1H-indazole (Blocks N-H, Adds Sterics) HBD->Sub No

Fig 1: Logical decision tree for selecting the indazole scaffold based on hinge-binding requirements.

Synthetic Utility & Reactivity

The C5-aldehyde is a highly versatile handle, most commonly utilized in reductive aminations to append solubilizing groups (e.g., piperazines or morpholines) that interact with the solvent-exposed regions of a target protein[8].

Because the 7-methoxy group in the substituted derivative donates electron density into the ring, the electrophilicity of its C5-aldehyde is slightly attenuated compared to the unsubstituted 1H-indazole-5-carbaldehyde. Consequently, imine formation with the 7-methoxy derivative may require mild acid catalysis to proceed efficiently.

Pathway Mutation Pathogenic Mutation Kinase Hyperactive Kinase Mutation->Kinase Disease Disease Phenotype Kinase->Disease Phosphorylation Inhibitor Indazole Inhibitor Inhibitor->Kinase Competitive Binding

Fig 2: Kinase signaling pathway modulated by indazole-derived competitive inhibitors.

Experimental Protocols: Self-Validating Reductive Amination

To ensure high yields and prevent the formation of benzyl alcohol byproducts, the reductive amination of these indazole-5-carbaldehydes must be executed as a two-stage, self-validating process.

Materials:

  • Indazole-5-carbaldehyde derivative (1.0 eq)

  • Primary or secondary amine (1.2 eq)

  • Sodium triacetoxyborohydride, NaBH(OAc)3 (1.5 eq)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Glacial acetic acid (0.1 eq, required only for the 7-methoxy derivative)

Step-by-Step Methodology:

  • Imine Formation: Dissolve the indazole-5-carbaldehyde and the amine in anhydrous DCE (0.2 M).

    • Causality: DCE is selected over dichloromethane (DCM) due to its higher boiling point and superior solubilization of indazole derivatives. If using the 7-methoxy derivative, add 0.1 eq of glacial acetic acid to counteract the aldehyde's reduced electrophilicity.

  • Self-Validation Check (Critical): Stir the mixture at room temperature for 1–2 hours. Do not proceed until LC-MS or TLC confirms the complete disappearance of the starting aldehyde and the formation of the intermediate imine.

    • Causality: Premature addition of the reducing agent will directly reduce the unreacted aldehyde to an unwanted indazole-5-methanol byproduct.

  • Reduction: Once imine formation is validated, add NaBH(OAc)3 portion-wise at 0 °C, then allow the reaction to warm to room temperature and stir for 12 hours.

    • Causality: NaBH(OAc)3 is chosen over NaBH4 because it is a milder reagent that selectively reduces imines without affecting residual aldehydes or other sensitive functional groups.

  • Workup & Isolation: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography.

Workflow S1 Imine Formation (DCE, 1-2h, RT) S2 LC-MS Validation (Check Conversion) S1->S2 S3 Reduction (NaBH(OAc)3, 12h) S2->S3 S4 Quench & Extract (NaHCO3 / DCM) S3->S4

Fig 3: Self-validating experimental workflow for reductive amination of indazole-5-carbaldehydes.

References

  • NextSDS. "7-Methoxy-1-Methyl-1H-indazole-5-carbaldehyde — Chemical Substance Information." nextsds.com. Available at:[Link][6]

  • Google Patents. "US9163007B2 - 5-substituted indazoles as kinase inhibitors." patents.google.com. Available at: [1]

  • Google Patents. "KR20230118694A - Indazole compounds with LRRK2 inhibitory activity." patents.google.com. Available at: [2]

  • eScholarship. "Reversible Covalent Targeting of Nonconserved Cysteines (RSK2 Kinase Inhibitors)." escholarship.org. Available at: [Link][7]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Validation of 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the unambiguous identification and purity assessment of novel chemical entities are paramount....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous identification and purity assessment of novel chemical entities are paramount. 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde, a key building block in the synthesis of various pharmacologically active molecules, is no exception. Its structural integrity directly impacts the quality, safety, and efficacy of downstream products. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth, comparative analysis of mass spectrometry techniques for the validation of this compound, grounded in established regulatory principles and practical experimental insights.

The validation of an analytical procedure is a documented process that demonstrates its suitability for the intended purpose.[1][2] For a crucial intermediate like 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde, this means confirming its identity and quantifying its purity with a high degree of confidence. Mass spectrometry, with its inherent sensitivity and specificity, stands as a cornerstone technology for this purpose.

The Primacy of LC-MS/MS for Comprehensive Validation

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often the workhorse for the analysis of small, polar molecules like our target compound. The coupling of liquid chromatography's separation power with the dual mass analysis of a tandem spectrometer provides exceptional selectivity and sensitivity.[3]

Rationale for Experimental Choices

Our selection of an LC-MS/MS method is predicated on the physicochemical properties of 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde. Its polarity makes it amenable to reversed-phase liquid chromatography, while the indazole core and its substituents are readily ionizable by electrospray ionization (ESI). The tandem mass spectrometry capability allows for the generation of a unique fragmentation pattern, a molecular fingerprint that confirms the compound's identity.

Predicted Mass Spectrometry Data

Based on its chemical structure (C10H10N2O2), the following table summarizes the expected mass-to-charge ratios (m/z) for 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde in positive ion mode ESI.

ParameterPredicted ValueNotes
Chemical Formula C10H10N2O2
Molecular Weight 190.20 g/mol [4]
Theoretical Monoisotopic Mass 190.0742 u
[M+H]⁺ (Protonated Molecule) 191.0815 uPrimary ion for identification.
[M+Na]⁺ (Sodium Adduct) 213.0634 uCommonly observed adduct.
[M+K]⁺ (Potassium Adduct) 229.0374 uLess common but possible adduct.
Predicted Major Fragment Ions m/z 162.0658, 147.0423, 131.0471See fragmentation discussion below.

Predicted Fragmentation Pathway: The fragmentation of the protonated molecule ([M+H]⁺ at m/z 191.0815) in the collision cell of the mass spectrometer is anticipated to proceed through the following key losses:

  • Loss of the formyl group (-CHO): A neutral loss of 29 u, resulting in a fragment at m/z 162.0658.

  • Subsequent loss of a methyl radical (-CH3): From the fragment at m/z 162.0658, loss of the N-methyl group could yield a fragment at m/z 147.0423.

  • Formation of the methylidene-indazolium ion: Cleavage of the methoxy and formyl groups could lead to a stable indazole core fragment around m/z 131.0471.

ValidationWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Standard_Solution Prepare Standard Solution in Acetonitrile/Water LC_Separation Reversed-Phase HPLC (C18 Column) Standard_Solution->LC_Separation Sample_Solution Prepare Sample Solution in Acetonitrile/Water Sample_Solution->LC_Separation ESI_Ionization Electrospray Ionization (Positive Mode) LC_Separation->ESI_Ionization Purity_Assessment Impurity Profiling LC_Separation->Purity_Assessment MS_Scan Full Scan MS (Identify [M+H]⁺) ESI_Ionization->MS_Scan MSMS_Fragmentation Tandem MS (MS/MS) of [M+H]⁺ MS_Scan->MSMS_Fragmentation Mass_Accuracy Confirm Mass Accuracy of [M+H]⁺ MS_Scan->Mass_Accuracy Fragmentation_Pattern Compare Experimental vs. Predicted Fragmentation MSMS_Fragmentation->Fragmentation_Pattern Final_Validation Validation Confirmed Mass_Accuracy->Final_Validation Fragmentation_Pattern->Final_Validation Purity_Assessment->Final_Validation

Detailed Experimental Protocol: LC-MS/MS
  • Standard and Sample Preparation:

    • Prepare a stock solution of 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde at 1 mg/mL in acetonitrile.

    • Create a working standard solution of 1 µg/mL by diluting the stock solution with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The formic acid aids in the protonation of the analyte.

    • Prepare a sample solution of the test article at a similar concentration.

  • Liquid Chromatography Parameters:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, and return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 300 °C.

    • Gas Flow: 8 L/min.

    • Acquisition Mode:

      • Full Scan (MS1): m/z 100-300 to identify the protonated molecule ([M+H]⁺).

      • Product Ion Scan (MS/MS): Isolate the [M+H]⁺ ion (m/z 191.08) and fragment it using a collision energy of 20-40 eV to obtain the fragmentation pattern.

Alternative and Complementary Validation Techniques

While LC-MS/MS is a robust primary technique, a comprehensive validation strategy often benefits from orthogonal methods. High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS) offer distinct advantages and can provide a more complete analytical picture.

TechniqueComparison cluster_lcms LC-MS/MS cluster_hrms HRMS cluster_gcms GC-MS Analyte 7-Methoxy-1-methyl-1H- indazole-5-carbaldehyde LC-MS/MS LC-MS/MS Analyte->LC-MS/MS Primary Choice HRMS HRMS Analyte->HRMS Complementary GC-MS GC-MS Analyte->GC-MS Alternative (with derivatization) LCMS_Advantages Advantages: - High sensitivity & specificity - Suitable for polar, non-volatile compounds - Structural confirmation via MS/MS LCMS_Disadvantages Disadvantages: - Matrix effects can suppress ionization - More complex method development HRMS_Advantages Advantages: - High mass accuracy (<5 ppm) - Unambiguous elemental composition - Excellent for impurity identification HRMS_Disadvantages Disadvantages: - Higher instrument cost - May require tandem MS for full structural elucidation GCMS_Advantages Advantages: - Excellent for volatile & thermally stable compounds - Reproducible fragmentation patterns (EI) - Robust and widely available GCMS_Disadvantages Disadvantages: - May require derivatization for polar aldehydes - Potential for thermal degradation of analyte LC-MS/MS->LCMS_Advantages LC-MS/MS->LCMS_Disadvantages HRMS->HRMS_Advantages HRMS->HRMS_Disadvantages GC-MS->GCMS_Advantages GC-MS->GCMS_Disadvantages

FeatureLC-MS/MSHigh-Resolution Mass Spectrometry (HRMS)Gas Chromatography-Mass Spectrometry (GC-MS)
Primary Application Targeted quantification and structural confirmation.Accurate mass measurement for elemental composition determination and impurity identification.[5][6]Analysis of volatile and thermally stable compounds.
Ionization Electrospray Ionization (ESI)Electrospray Ionization (ESI)Electron Ionization (EI)
Sensitivity High (pg to fg range)Very HighHigh (for volatile compounds)
Specificity Very High (due to MS/MS)Very High (due to high mass accuracy)High (with characteristic EI fragmentation)
Sample Requirements Soluble in common LC solvents.Soluble in common LC solvents.Volatile or amenable to derivatization to increase volatility.[7]
Derivatization Not typically required.Not typically required.Likely required for the polar aldehyde group to improve volatility and thermal stability (e.g., oximation with PFBHA).[7][8]
Key Advantage for this Analyte Ideal for this polar, non-volatile compound, providing both quantification and structural information.Provides unambiguous confirmation of the elemental formula.[5][9]Can provide orthogonal separation and fragmentation data.
Potential Limitation for this Analyte Potential for ion suppression from complex matrices.Higher cost of instrumentation.Risk of thermal degradation in the injector; requires an extra derivatization step.
High-Resolution Mass Spectrometry (HRMS) for Unambiguous Identification

HRMS instruments, such as Orbitrap or TOF analyzers, provide mass measurements with high accuracy (typically < 5 ppm).[5][10] This allows for the determination of the elemental composition of the parent ion and its fragments, providing an additional layer of certainty in structural confirmation. For 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde, an HRMS experiment would confirm the elemental formula C10H10N2O2 by measuring the [M+H]⁺ ion at m/z 191.0815 with a very low mass error. This is particularly valuable for distinguishing the target compound from potential isobaric impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): An Orthogonal Approach

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[7] Given the polarity of the aldehyde functional group in our target molecule, direct analysis by GC-MS may be challenging due to poor peak shape and potential thermal degradation. However, with a derivatization step, GC-MS can serve as an excellent orthogonal method.

Derivatization for GC-MS: The aldehyde can be converted to a less polar and more volatile derivative, such as an oxime, by reacting it with a reagent like O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).[7][8] The resulting derivative would be more amenable to GC separation and would produce a characteristic mass spectrum upon electron ionization (EI).

Conclusion: A Multi-faceted Approach to Validation

A robust mass spectrometry-based validation of 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde relies on a well-chosen primary technique complemented by orthogonal methods. LC-MS/MS stands out as the most suitable primary method, offering a seamless workflow for separation, identification, and fragmentation analysis. The high mass accuracy of HRMS provides an unparalleled level of confidence in the elemental composition, which is crucial for novel compound identification. While GC-MS requires an additional derivatization step, it offers a valuable orthogonal separation mechanism and a different fragmentation pattern, further strengthening the overall validation package. By integrating these techniques, researchers and drug development professionals can ensure the identity and purity of this critical synthetic intermediate, thereby upholding the principles of scientific integrity and regulatory compliance.

References

  • ResolveMass Laboratories Inc. (2025, December 15). High Resolution Mass Spectrometry.
  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1). Validation of Analytical Procedures: Text and Methodology.
  • Benchchem. (n.d.). Enhanced Detection of Aldehydes in Complex Matrices by GC-MS Following Derivatization.
  • Emery Pharma. (2025, March 27). Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry.
  • MDPI. (2023, February 22). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis.
  • Applications of High-Resolution Mass Spectrometry in Drug Discovery and Development. (n.d.).
  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (n.d.).
  • Benchchem. (n.d.). Cross-Validation of Mass Spectrometry Data for Novel Indazole Derivatives: A Comparative Guide.
  • Sigma-Aldrich. (n.d.). 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde.
  • PubMed. (2012, June 15). LC-MS metabolomics of polar compounds.
  • IntechOpen. (2018, December 5). Derivatization Methods in GC and GC/MS.
  • ACS Publications. (2015, March 30). Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines.
  • A Comprehensive Guide for Analytical Method Validation. (2023, September 20).

Sources

Validation

Spectroscopic Profiling and Methodological Comparison of Methoxy-Substituted Indazole Derivatives

In modern drug discovery, the indazole scaffold is a privileged structure, frequently utilized for its ability to mimic purine bases and interact with kinase hinge regions. However, the strategic introduction of a methox...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

In modern drug discovery, the indazole scaffold is a privileged structure, frequently utilized for its ability to mimic purine bases and interact with kinase hinge regions. However, the strategic introduction of a methoxy group (–OCH₃) at specific positions (e.g., C5 or C7) fundamentally rewrites the molecule's electronic, steric, and photophysical profile.

This guide provides an objective, data-driven comparison of methoxy-substituted indazoles, detailing the causality behind their spectroscopic signatures and outlining self-validating experimental workflows for their synthesis and characterization.

The Rationale: Why Methoxy Substitution?

The methoxy group serves a dual purpose in medicinal chemistry and materials science:

  • Electronic Modulation: Through resonance (+M effect), the oxygen lone pairs donate electron density into the indazole π-system. This lowers the HOMO-LUMO gap, which is highly desirable for creating tunable fluorescent probes[1].

  • Receptor Binding: The oxygen atom acts as a potent hydrogen-bond acceptor. For instance, 7-methoxyindazole is a highly selective inhibitor of neuronal nitric oxide synthase (nNOS)[2], while 5-methoxy derivatives exhibit potent inhibition of Glycogen Synthase Kinase-3 (GSK-3β) and MAPK1[3][4].

G Methoxy Methoxy Substitution (-OCH3) on Indazole Core Elec +M Resonance Effect (Electron Donating) Methoxy->Elec Steric Steric Bulk & Lipophilicity Methoxy->Steric Hbond Hydrogen-Bond Acceptor (Oxygen Lone Pairs) Methoxy->Hbond Target1 nNOS Inhibition (7-Methoxy Regioisomer) Elec->Target1 Target2 MAPK1 / GSK-3β Inhibition (5-Methoxy Regioisomer) Steric->Target2 Hbond->Target1 Hbond->Target2

Figure 1: Logical relationship between methoxy substitution effects and enzyme inhibition.

Spectroscopic Signatures: Causality and Interpretation

To objectively compare these derivatives, we must understand the physical causality behind their spectroscopic data.

Nuclear Magnetic Resonance (NMR)

In ¹H NMR, the methoxy protons consistently appear as a sharp singlet integrating to 3H. Because the highly electronegative oxygen atom deshields the local methyl protons, the signal is pushed downfield to 3.40–3.95 ppm [3][4]. Conversely, the +M resonance effect shields the ortho and para aromatic protons on the indazole core, shifting them upfield compared to an unsubstituted indazole.

Analytical Causality: Standard 1D NMR cannot always confirm the exact regiochemistry of the methoxy group on the indazole ring. A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is mandatory. By observing through-space spatial correlations between the methoxy singlet and adjacent aromatic protons, you can definitively distinguish a 5-methoxy isomer from a 6-methoxy isomer[3].

FT-IR Spectroscopy

The infrared signature of methoxy-indazoles is defined by the strong C–O stretching vibration typically found at 1050–1060 cm⁻¹ [3]. This is coupled with aliphatic C–H stretches between 2810 and 2930 cm⁻¹. The indazole N–H stretch remains a broad, prominent band at ~3100–3400 cm⁻¹, which is critical for verifying that N-alkylation did not inadvertently occur during synthesis.

UV-Vis and Photoluminescence

When methoxy-indazoles are fused into extended π-systems (such as indazole-fused pyrans), the electron-donating nature of the methoxy group facilitates intramolecular charge transfer (ICT). This results in tunable fluorescence emission ranging from 410 nm (blue) to 520 nm (green) , accompanied by positive solvatochromic shifts in polar solvents[1].

Quantitative Spectroscopic Comparison
Compound Class¹H NMR (Methoxy Shift, ppm)FT-IR (C–O Stretch, cm⁻¹)Photoluminescence (Emission)Key Biological Target
5-Methoxy-1H-indazoles 3.80 – 3.81 (s, 3H)~1059N/A (Weak)GSK-3β, MAPK1[3][4]
7-Methoxy-1H-indazole ~3.95 (s, 3H)~1065N/A (Weak)nNOS[2]
Methoxy-Indazole-Fused Pyrans ~3.85 (s, 3H)~1055410 – 520 nm (Tunable)Fluorescent Probes[1]

Self-Validating Experimental Protocols

As an application scientist, I design protocols as self-validating systems. Every step must contain a diagnostic checkpoint to ensure the chemical integrity of the workflow before proceeding to the next stage.

Protocol: Synthesis and Validation of 5-Methoxy-1H-indazole

Step 1: Diazotization (Strict Thermal Control)

  • Action: Dissolve 4-methoxy-2-methylaniline (1.0 eq) in glacial acetic acid. Slowly add an aqueous solution of sodium nitrite (NaNO₂, 1.05 eq) dropwise.

  • Causality & Control: The reaction flask must be submerged in an ice-water bath to maintain the internal temperature strictly below 25°C. Diazonium salts are highly unstable; exceeding this thermal threshold causes rapid nitrogen gas evolution and the formation of unwanted phenolic byproducts, destroying the yield.

Step 2: Intramolecular Cyclization

  • Action: Remove the ice bath and allow the mixture to stir at room temperature overnight.

  • Causality: The transient diazonium species undergoes intramolecular cyclization with the adjacent methyl group to form the thermodynamically stable 1H-indazole core.

Step 3: Purification & First Validation Checkpoint

  • Action: Quench the reaction with water, extract with chloroform, and purify the crude product via silica gel column chromatography (Eluent: CHCl₃/MeOH 9:1).

  • Validation: Perform Thin-Layer Chromatography (TLC). The product must elute as a single, highly UV-active spot under 254 nm light, confirming the removal of unreacted aniline.

Step 4: Spectroscopic Validation (The Ultimate Check)

  • Action: Dissolve the purified solid in DMSO-d₆ and acquire ¹H and ¹³C NMR spectra.

  • Validation:

    • Look for a broad singlet at ~12.89 ppm . If this N–H peak is missing, unwanted N-nitrosation or N-alkylation has occurred.

    • Confirm the methoxy singlet at ~3.76–3.81 ppm .

    • Run a NOESY sequence: Ensure the methoxy protons show spatial correlation only with the C4 and C6 aromatic protons, validating the 5-methoxy regiochemistry.

G Start Aniline Precursor (e.g., 4-methoxy-2-methylaniline) Diazotization Diazotization & Cyclization (NaNO2, AcOH, T < 25°C) Start->Diazotization Crude Crude Methoxy-Indazole (Mixed Tautomers) Diazotization->Crude Thermal Control Purification Silica Gel Chromatography (Isomer Separation) Crude->Purification NMR 1H/13C & NOESY NMR (Regiochemistry Validation) Purification->NMR Structural ID IR FT-IR Spectroscopy (Functional Group Confirmation) Purification->IR UV UV-Vis / Fluorescence (Photophysical Profiling) Purification->UV

Figure 2: Self-validating workflow for the synthesis and spectroscopic profiling of methoxy-indazoles.

Conclusion

The addition of a methoxy group to the indazole core is not merely a structural decoration; it is a calculated modification that dictates the molecule's electronic density, steric bulk, and hydrogen-bonding capacity. By leveraging strict thermal controls during synthesis and employing 2D NMR (NOESY) alongside FT-IR and UV-Vis spectroscopy, researchers can confidently validate the regiochemistry and photophysical properties of these highly valuable pharmaceutical intermediates.

References

  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment Source: MDPI URL:[Link]

  • Synthesis, Pharmacological Study and Modeling of 7-Methoxyindazole and Related Substituted Indazoles as Neuronal Nitric Oxide Synthase Inhibitors Source: Taylor & Francis URL:[Link]

  • Rh(III)-Catalyzed Regioselective [4 + 2] Annulation of 2-Benzyl-2H-indazole-6-carboxylic Acids with Ynamides to Access Indazole-Fused Pyrans Source: ACS Publications URL:[Link]

  • Hit Optimization of 5-Substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamides: Potent Glycogen Synthase Kinase-3 (GSK-3) Inhibitors with in Vivo Activity in Model of Mood Disorders Source: ACS Publications URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde proper disposal procedures

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory obligation, but as an extension of the chemical experiment itself. The safe handling and destruction of 7-Methoxy-1-methyl-1H-ind...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory obligation, but as an extension of the chemical experiment itself. The safe handling and destruction of 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde requires a deep understanding of its molecular structure and reactivity.

This guide provides a comprehensive, self-validating operational protocol for the disposal of this specific indazole derivative, ensuring that your laboratory maintains the highest standards of safety, environmental stewardship, and regulatory compliance.

Physicochemical Profiling & Hazard Assessment

Before designing a disposal workflow, we must quantify the physical and hazard parameters of the compound. 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde is a functionalized heterocyclic compound[1]. Its structural moieties dictate both its biological toxicity and its environmental persistence.

Table 1: Quantitative Hazard & Physicochemical Profile

Property / HazardData / ClassificationOperational Implication
CAS Number 831222-99-2Unique identifier required for EPA/RCRA waste tracking manifests.
Molecular Formula C10H10N2O2Contains nitrogen; requires specialized NOx scrubbing upon incineration.
Molecular Weight 190.20 g/mol Used for quantitative mass balance and EPA generator status tracking.
Acute Toxicity Acute Tox. 4 (Oral/Dermal/Inhal.)Mandates systemic PPE (N95/P100 respirator, nitrile gloves)[2].
Irritation Skin Irrit. 2, Eye Irrit. 2ARequires chemical safety goggles and a fully buttoned lab coat[2].
Target Organ STOT SE 3 (Respiratory)All handling and transfer must occur exclusively inside a certified fume hood[2].

The Science of Disposal: Mechanistic Rationale

Do not simply throw this compound into a generic waste bin. The disposal methodology is dictated by two specific structural features:

  • The Indazole Ring (Nitrogen Heterocycle): When combusted, the nitrogen atoms in the indazole ring undergo thermal oxidation to produce nitrogen oxides (NOx). NOx gases are highly toxic and contribute to environmental smog and acid rain. Therefore, causality dictates that this compound must only be destroyed in a high-temperature incinerator equipped with an alkaline scrubber to neutralize acidic NOx emissions.

  • The Carbaldehyde Moiety (-CHO): Aldehydes are electrophilic and prone to autoxidation. If mixed indiscriminately in a waste carboy with primary amines, an exothermic Schiff base (imine) formation can occur, potentially leading to a pressure build-up and container rupture. Causality dictates strict segregation from nucleophilic or strongly oxidizing waste streams.

Operational Disposal Workflow (Standard Operating Procedure)

This step-by-step methodology ensures a self-validating chain of custody from the benchtop to final destruction.

Phase 1: Segregation & Primary Containment
  • Verify Waste Compatibility: Ensure the waste container does not contain primary amines, strong oxidizers (e.g., peroxides, permanganates), or strong bases.

  • Select the Container: Use a high-density polyethylene (HDPE) or amber glass container. Amber glass is preferred if the compound is dissolved in a solvent, as it prevents photo-catalyzed degradation of the aldehyde group.

  • Atmospheric Control (Optional but Recommended): If disposing of bulk raw powder, purge the headspace of the waste container with Argon or Nitrogen before sealing. This prevents the aldehyde from oxidizing into a carboxylic acid, which could alter the pH of the waste stream and cause unforeseen reactions.

Phase 2: Regulatory Labeling
  • Apply GHS Labels: According to the[3], the container must be immediately labeled with the exact chemical name, CAS number (831222-99-2), and the appropriate GHS pictograms (Exclamation Mark for Acute Tox. 4 / Irritant)[4].

  • Date the Container: Mark the exact date the first drop/grain of waste entered the container to comply with satellite accumulation time limits.

Phase 3: Final Destruction via Incineration
  • Transfer to a Licensed Facility: Under the [5], this material must be managed as a hazardous waste[6]. Transfer the sealed containers to your institution's Environmental Health and Safety (EHS) department.

  • Incineration Parameters: The EHS contractor must utilize a rotary kiln incinerator operating at >1000°C with a residence time of at least 2 seconds, followed by a wet scrubber system to capture NOx and CO2 effluents.

Visualizing the Disposal Workflow

WasteWorkflow Start Waste Generation: 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde Check Mixed with Halogenated Solvents? (e.g., DCM, Chloroform) Start->Check Halogenated Halogenated Waste Stream (Requires Specialized Scrubber) Check->Halogenated Yes NonHalogenated Non-Halogenated Waste Stream (C, H, N, O only) Check->NonHalogenated No Incineration High-Temperature Incineration (>1000°C) with NOx Scrubber Halogenated->Incineration NonHalogenated->Incineration

Chemical waste segregation and high-temperature incineration workflow.

Emergency Spill Response & Decontamination Protocol

In the event of an accidental release of the raw powder on the benchtop, immediate action is required to prevent inhalation of the STOT SE 3 respiratory irritant[2].

Step-by-Step Spill Recovery:

  • Isolate the Area: Evacuate non-essential personnel from the immediate vicinity.

  • Don Advanced PPE: Upgrade from standard lab attire to include an N95 or P100 particulate respirator and double nitrile gloves.

  • Suppress Dust Formation: Do not dry sweep. Lightly moisten the spilled powder with a fine mist of water or a compatible inert solvent (e.g., isopropanol) to bind the particulates.

  • Mechanical Collection: Use a non-sparking conductive scoop to transfer the moistened material into a wide-mouth HDPE hazardous waste container.

  • Chemical Decontamination: Wash the affected benchtop area with a surfactant (soap and water) followed by an isopropanol wipe to dissolve any residual organic traces. Dispose of all wipes in the solid hazardous waste bin.

SpillResponse Spill Solid Spill Detected PPE Don PPE (N95, Nitrile) Spill->PPE Sweep Moisten & Sweep (Avoid Dust) PPE->Sweep Container Seal in HazMat Container Sweep->Container Clean Wash Area (Soap & Water) Container->Clean

Step-by-step spill response and decontamination pathway.

References

  • Hazard Communication Standard (HCS) - 29 CFR 1910.1200 Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

  • Resource Conservation and Recovery Act (RCRA) Laws and Regulations Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde
Reactant of Route 2
Reactant of Route 2
7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde
© Copyright 2026 BenchChem. All Rights Reserved.